Product packaging for 2-p-Tolyl-2,3-dihydro-1H-perimidine(Cat. No.:)

2-p-Tolyl-2,3-dihydro-1H-perimidine

Cat. No.: B5607652
M. Wt: 260.3 g/mol
InChI Key: HZAWSECNAURSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-p-Tolyl-2,3-dihydro-1H-perimidine is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine is 260.131348519 g/mol and the complexity rating of the compound is 314. The solubility of this chemical has been described as 4.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2 B5607652 2-p-Tolyl-2,3-dihydro-1H-perimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWSECNAURSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322200
Record name 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307330-36-5
Record name 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data for 2-p-tolyl-2,3-dihydro-1H-perimidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Mechanism

The synthesis of this compound is primarily achieved through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde (4-methylbenzaldehyde).[1][2] This reaction involves the formation of a carbon-nitrogen bond, embedding a one-carbon unit from the aldehyde between the two amino groups of the diamine, followed by a ring-closing step to form the dihydroperimidine ring system.[2]

The general mechanism proceeds in two key steps:

  • Schiff Base Formation: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate (an imine).

  • Intramolecular Cyclization: The second amino group of the naphthalene derivative then attacks the imine carbon in an intramolecular fashion. This nucleophilic addition leads to the formation of the six-membered heterocyclic ring of the 2,3-dihydro-1H-perimidine.

Various catalysts can be employed to facilitate this reaction, including Lewis acids and protic acids, which activate the aldehyde carbonyl group towards nucleophilic attack.[3] The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields.[3]

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Schiff_Base Schiff Base Intermediate 1,8-Diaminonaphthalene->Schiff_Base Nucleophilic attack p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Schiff_Base Condensation Product This compound Schiff_Base->Product Intramolecular Cyclization Experimental_Workflow Start Start Mix_Reagents Mix 1,8-Diaminonaphthalene, p-Tolualdehyde, & Catalyst in Solvent Start->Mix_Reagents Reaction Stir/Heat at Specified Temperature Mix_Reagents->Reaction Monitor_Progress Monitor by TLC Reaction->Monitor_Progress Workup Reaction Workup (Filtration/Extraction) Monitor_Progress->Workup Reaction Complete Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Physical and chemical properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines its synthesis, structural features, spectroscopic data, and potential biological activities, presenting key data in a structured format for ease of reference.

Chemical Structure and Properties

This compound, with the chemical formula C18H16N2, belongs to the perimidine class of compounds. Its structure consists of a perimidine core fused with a p-tolyl group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C18H16N2[1][2]
Molecular Weight 260.34 g/mol [1]
Monoisotopic Mass 260.13135 Da[2]
Melting Point 147 °C[3]
Appearance Faint brown solid[3]
CAS Number 307330-36-5[4]

Synthesis

The primary method for synthesizing this compound is through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde.[3][5] This reaction can be carried out under various conditions, often employing a catalyst to improve yield and reaction time.[6]

Experimental Protocol: Synthesis of this compound[3]

A mixture of 1,8-diaminonaphthalene and 4-methylbenzaldehyde is reacted, utilizing a green chemistry approach to embed a one-carbon unit between the nitrogen atoms, followed by ring closure.[3] While the specific catalyst and solvent system can vary, a common approach involves refluxing the reactants in a suitable solvent like ethanol.[7] The progress of the reaction can be monitored by thin-layer chromatography.[3] Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.[3][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Condensation Condensation 1,8-Diaminonaphthalene->Condensation p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Condensation This compound This compound Condensation->this compound

Synthesis of this compound.

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
9.98s1HNH[3]
8.34 – 8.22m1HAr-H[3]
7.80d, J = 8.3 Hz2HAr-H (tolyl)[3]
7.49 – 7.35m1HAr-H[3]
7.23d, J = 8.3 Hz2HAr-H (tolyl)[3]
6.99dd, J = 7.8, 0.8 Hz1HAr-H[3]
6.71t, J = 18.7 Hz1HAr-H[3]
6.64s1HNH[3]
6.51d, J = 8.1 Hz1HAr-H[3]
4.61s1HCH (dihydroperimidine)[3]
2.44s3HCH3[3]

Table 3: 13C NMR Spectral Data of this compound in DMSO-d6

Chemical Shift (δ, ppm)Reference
143.59[3]
139.31[3]
138.18[3]
134.83[3]
129.15[3]
128.25[3]
127.28[3]
115.62[3]
112.92[3]
104.72[3]
66.62[3]
21.27[3]
Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)Reference
[M+H]+261.13863161.3[2]
[M+Na]+283.12057168.9[2]
[M-H]-259.12407163.3[2]

Crystal Structure and Molecular Geometry

Chemical Reactivity and Electronic Properties

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of this compound.[3] The calculated HOMO-LUMO energy gap is 4.25 eV, which suggests a potential for charge transfer within the molecule.[3] The molecular electrostatic potential map indicates sites susceptible to electrophilic and nucleophilic attack.[3]

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (4.25 eV) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Charge_Transfer Charge Transfer Potential Energy_Gap->Charge_Transfer

Electronic properties of this compound.

Biological Activity

Derivatives of 2-Aryl-2,3-dihydro-1H-perimidine have been investigated for their biological activities.

Antibacterial Activity

Several studies have screened 2-Aryl-2,3-dihydro-1H-perimidine derivatives for their antibacterial properties.[5][9] Some compounds in this class have shown activity against Gram-negative bacteria such as Escherichia coli, while exhibiting limited to no activity against Gram-positive bacteria like Staphylococcus aureus.[5][9]

Anti-inflammatory Activity

There is also interest in the anti-inflammatory potential of 2-substituted-2,3-dihydro-1H-perimidine derivatives, with some analogues showing cyclooxygenase (COX) inhibition activity.[9]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The compiled data and experimental insights are intended to facilitate further investigation and application of this compound.

References

An In-Depth Technical Guide to the Discovery and History of 2,3-dihydro-1H-perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2,3-dihydro-1H-perimidine derivatives. From their initial perception in the late 19th century to their current status as promising scaffolds in medicinal chemistry, this document details the key historical milestones, seminal synthetic protocols, and the diverse range of modern synthetic methodologies. The guide elucidates the mechanisms of action underlying their significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties, with a focus on their interaction with key signaling pathways. Quantitative data on reaction yields and spectroscopic characterization are systematically presented in tabular format, and detailed experimental protocols for pivotal syntheses are provided. Visual diagrams generated using Graphviz illustrate the core synthetic workflow and the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The perimidine nucleus, a tricyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its diverse and potent biological activities. The partially saturated 2,3-dihydro-1H-perimidine core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This guide aims to provide a thorough exploration of the historical context of their discovery, the evolution of their synthesis, and a detailed examination of their mechanisms of action.

Discovery and Historical Synthesis

The journey of perimidine chemistry began in the late 19th century. The first mention of the perimidine ring system is attributed to de Aguiar in 1874 , who perceived the structure.[3] However, it was not until 1909 that Franz Sachs conducted a more extensive and systematic study of perimidines, laying a foundational framework for their synthesis and characterization.[3]

The classical and most fundamental method for the synthesis of 2,3-dihydro-1H-perimidine derivatives involves the cyclo-condensation of 1,8-diaminonaphthalene with a carbonyl compound (an aldehyde or a ketone) . This reaction forms the core of both historical and many modern synthetic approaches.

Historical Experimental Protocol (Conceptual Reconstruction)

Conceptual Historical Synthesis Workflow:

Historical_Synthesis_Workflow Reactants 1,8-Diaminonaphthalene + Aldehyde/Ketone Reaction Condensation Reaction Reactants->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Heating Heating (Reflux) Heating->Reaction Cooling Cooling & Crystallization Reaction->Cooling Isolation Filtration & Washing Cooling->Isolation Product 2,3-dihydro-1H-perimidine Derivative Isolation->Product

Caption: A conceptual workflow of the historical synthesis of 2,3-dihydro-1H-perimidine derivatives.

Modern Synthetic Methodologies

The fundamental condensation reaction remains central to the synthesis of 2,3-dihydro-1H-perimidine derivatives, but modern advancements have introduced a plethora of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These methods include the use of various acid and metal catalysts, nanocatalysts, and solvent-free and microwave-assisted conditions.[3][4]

General Experimental Protocol for Modern Synthesis

The following protocol is a representative example of a modern, efficient synthesis of a 2-substituted-2,3-dihydro-1H-perimidine derivative.

Synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) and 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a selected catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 17.2 mg).

  • Reaction: Stir the mixture at room temperature or reflux for a specified time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Tabulated Quantitative Data of Synthetic Methods

The following tables summarize the yields of various 2,3-dihydro-1H-perimidine derivatives synthesized using different catalysts and reaction conditions.

Table 1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine Derivatives with Various Catalysts

Aldehyde/KetoneCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeInCl₃Water0.595[3]
4-ChlorobenzaldehydeCu(NO₃)₂·6H₂OEtOH0.298[3]
4-NitrobenzaldehydeSulfamic acidSolvent-free (70°C)0.196[3]
AcetophenonePhenyl boronic acidEtOH2.592[3]
CyclohexanoneBis(oxalato)boric acidEtOH390[3]
Imidazole-2-carbaldehydeNoneMethanol1088[2][5]

Table 2: Spectroscopic Data for Selected 2,3-dihydro-1H-perimidine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Reference
2-Phenyl-2,3-dihydro-1H-perimidine7.2-7.6 (m, 5H, Ar-H), 6.3-7.1 (m, 6H, Naphthyl-H), 5.5 (s, 1H, CH), 4.8 (br s, 2H, NH)142.1, 137.9, 128.7, 128.5, 127.9, 126.9, 119.2, 113.8, 103.9, 65.23380 (N-H), 1610 (C=C)[6][7]
2,2-Dimethyl-2,3-dihydro-1H-perimidine6.2-7.0 (m, 6H, Naphthyl-H), 3.8 (br s, 2H, NH), 1.4 (s, 6H, 2xCH₃)138.2, 135.1, 127.0, 118.1, 112.9, 103.5, 59.8, 29.13350 (N-H), 1605 (C=C)[8]
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine12.28 (s, 1H, imidazole NH), 7.16 (d, 2H), 7.13 (s, 1H), 7.01 (dd, 2H), 6.91 (s, 1H), 6.83 (s, 2H, perimidine NH), 6.53 (dd, 2H), 5.47 (s, 1H, CH-2)140.2, 136.2, 127.5, 127.4, 127.3, 117.7, 116.1, 105.2, 62.03400-3200 (N-H), 1620 (C=C)[2][5]

Biological Activities and Mechanisms of Action

2,3-dihydro-1H-perimidine derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell wall or interference with essential cellular processes. The lipophilic nature of the perimidine scaffold is believed to facilitate its passage through the bacterial cell membrane.

Anti-inflammatory Activity

The anti-inflammatory properties of certain perimidine derivatives are attributed to their ability to modulate key inflammatory signaling pathways. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response. Some derivatives also exhibit inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also centrally involved in inflammation.

NF-κB Signaling Pathway and Inhibition by 2,3-dihydro-1H-perimidine Derivatives:

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_degradation IκB Degradation IkB->IkB_degradation NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation Inhibitor 2,3-dihydro-1H-perimidine Derivative Inhibitor->IKK inhibits NFkB_nucleus NF-κB NFkB_translocation->NFkB_nucleus DNA DNA NFkB_nucleus->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydro-1H-perimidine derivatives, preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway:

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokines Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a target for some anti-inflammatory perimidine derivatives.

Anticancer Activity

The anticancer potential of 2,3-dihydro-1H-perimidine derivatives is a significant area of research. Two primary mechanisms of action have been proposed: DNA intercalation and inhibition of topoisomerase enzymes .

  • DNA Intercalation: The planar, aromatic structure of the perimidine ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[7]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication. Certain perimidine derivatives have been shown to inhibit topoisomerase II, leading to the accumulation of DNA strand breaks and triggering cell death in rapidly dividing cancer cells.[10][11]

Proposed Anticancer Mechanisms:

Anticancer_Mechanisms cluster_intercalation DNA Intercalation cluster_topoisomerase Topoisomerase Inhibition Perimidine_I 2,3-dihydro-1H-perimidine Derivative DNA_Helix DNA Double Helix Perimidine_I->DNA_Helix intercalates Disruption_I Disruption of DNA Replication & Transcription DNA_Helix->Disruption_I Apoptosis Apoptosis in Cancer Cells Disruption_I->Apoptosis Perimidine_T 2,3-dihydro-1H-perimidine Derivative Topo_II Topoisomerase II Perimidine_T->Topo_II inhibits DNA_Breaks Accumulation of DNA Strand Breaks Topo_II->DNA_Breaks DNA_Breaks->Apoptosis

References

Potential Research Directions for 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-p-Tolyl-2,3-dihydro-1H-perimidine is a heterocyclic compound belonging to the perimidine class of molecules, which are known for a wide range of biological activities. This technical guide synthesizes the current, albeit limited, knowledge on this specific compound and outlines promising future research directions. Drawing from data on structurally related 2-aryl-2,3-dihydro-1H-perimidines, this document explores potential applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and proposed signaling pathways are provided to facilitate further investigation into its therapeutic potential. While direct quantitative biological data for this compound is scarce in publicly available literature, theoretical calculations and preliminary studies on analogous compounds suggest it as a promising scaffold for drug discovery.

Core Compound Information

This compound (TDHP) is synthesized through the condensation of 1,8-naphthalenediamine and 4-methylbenzaldehyde.[1][2] This synthetic route is a common and efficient method for producing various 2-substituted 2,3-dihydro-1H-perimidines.[3] The structure of TDHP has been validated using 1H NMR and 13C NMR spectroscopy.[1][2]

Theoretical studies using Density Functional Theory (DFT) have provided insights into the structural and electronic properties of TDHP.[1][2] These calculations have determined the bond lengths, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), suggesting a potential for charge transfer phenomena within the molecule.[1][2]

Potential Research Directions and Methodologies

Based on the known biological activities of the broader perimidine and 2-aryl-2,3-dihydro-1H-perimidine classes, the following research avenues are proposed for this compound.

Anticancer Activity

Perimidine derivatives have been investigated for their potential as anticancer agents, with some described as DNA-intercalating agents.[4] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cell Viability) Purification->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle WesternBlot Western Blot (Signaling Proteins) CellCycle->WesternBlot

Caption: Proposed workflow for evaluating the anticancer properties of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Based on studies of other pyrimidine derivatives, potential anticancer mechanisms could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Cancer_Signaling_Pathway cluster_ras_raf RAS/Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->MEK Compound->AKT

Caption: Proposed inhibitory action on key cancer signaling pathways.

Antimicrobial Activity

Several 2-substituted-2,3-dihydro-1H-perimidine derivatives have demonstrated promising antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[4]

While specific MIC values for this compound are not available, the following table presents data for other 2,3-dihydro-1H-perimidine derivatives to provide a baseline for expected activity.

Compound IDR-group at C2Test OrganismMIC (mg/mL)Reference
1 PhenylE. coli ATCC 259227.5[5]
1 PhenylS. aureus CIP 4,837.5[5]
1 PhenylS. epidermidis CIP 541241.87[5]
2 4-ChlorophenylE. coli ATCC 259223.75[5]
2 4-ChlorophenylS. aureus CIP 4,833.75[5]
2 4-ChlorophenylS. epidermidis CIP 541240.225[5]
  • Bacterial Strains: Use standard strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in Mueller-Hinton Broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The structural similarity of some 2-substituted-2,3-dihydro-1H-perimidines to known anti-inflammatory drugs like Naproxen suggests a potential for cyclooxygenase (COX) inhibition.[4]

One study reported that a 2-substituted-2,3-dihydro-1H-perimidine derivative (compound 4b) exhibited a 47% inhibition rate of COX enzyme activity at a concentration of 1000 nM.[4] This indicates that this class of compounds may possess anti-inflammatory properties.

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and necessary co-factors (e.g., hematin, L-epinephrine) in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: In a reaction tube, mix the buffer, co-factors, and the COX enzyme. Add this compound at various concentrations and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

  • Prostaglandin Quantification: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC50 value.

The anti-inflammatory effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Anti_Inflammatory_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Compound This compound Compound->COX Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

In Silico and ADME-Tox Prediction

To guide experimental work and prioritize resources, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of this compound is recommended. Computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity, which are crucial for early-stage drug development. Molecular docking studies can also be employed to predict the binding affinity of the compound to potential protein targets, such as specific kinases in cancer cells or the active site of COX enzymes.

Conclusion and Future Outlook

This compound represents an under-investigated molecule with a promising chemical scaffold. The research directions outlined in this guide provide a clear framework for a systematic evaluation of its therapeutic potential. The initial focus should be on in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities to generate quantitative data. Positive findings can then be followed by more in-depth mechanistic studies and in vivo validation. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further derivatization and lead optimization campaigns.

References

Solubility Profile of 2-p-Tolyl-2,3-dihydro-1H-perimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-p-Tolyl-2,3-dihydro-1H-perimidine in organic solvents. Currently, specific quantitative solubility data for this compound is not extensively available in public-domain scientific literature. This document, therefore, provides a comprehensive framework for researchers to determine its solubility profile. It outlines established experimental protocols for solubility determination, discusses the general solubility characteristics of related perimidine compounds, and presents a logical workflow for systematic solubility testing. The information herein is intended to guide researchers in generating reliable solubility data essential for applications in drug development and other scientific research.

Introduction to this compound

This compound is a heterocyclic compound belonging to the perimidine class. Perimidines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them of significant interest in medicinal chemistry and drug development.[1][2] The synthesis of this compound is typically achieved through the condensation of 1,8-diaminonaphthalene with p-tolualdehyde.[3] Understanding the solubility of this compound in various organic solvents is a critical first step in its formulation, purification, and in vitro/in vivo testing.

General Principles of Perimidine Solubility

While specific data for this compound is scarce, the solubility of other perimidine derivatives offers valuable insights. The general rule of "like dissolves like" is a useful starting point. The polarity of the perimidine core, combined with the nonpolar nature of the p-tolyl group, suggests that its solubility will be highest in solvents of intermediate polarity.

Studies on related compounds indicate that:

  • Many perimidine derivatives show good solubility in alcohols such as ethanol and methanol.[4][5]

  • Solvents like toluene have been used for the recrystallization of similar compounds, indicating at least moderate solubility at elevated temperatures.[6][7]

  • Water is generally a poor solvent for unsubstituted and many substituted perimidines.[4][5]

The solubility of organic compounds is influenced by several factors, including:

  • Polarity: The polarity of both the solute and the solvent.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • Molecular Size: Larger molecules can be more difficult to solvate.[8]

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a range of organic solvents has not been identified. Researchers are encouraged to perform their own solubility assessments using the protocols outlined in the following sections.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Analysis: Determine the concentration of the dissolved solid in the supernatant. This can be done using various analytical techniques, such as:

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These are often based on nephelometry or turbidimetry, which measure the scattering of light by undissolved particles.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for efficiently determining the solubility profile of a new compound. The following workflow is recommended:

Solubility_Workflow start Start: Obtain Pure Compound qualitative Qualitative Solubility Screening (Small Scale) start->qualitative quantitative Quantitative Solubility Determination (Shake-Flask Method) qualitative->quantitative Select promising solvents data_analysis Data Analysis and Solubility Profile Generation quantitative->data_analysis end End: Established Solubility Profile data_analysis->end

Caption: A logical workflow for determining the solubility profile of a new chemical entity.

Signaling Pathways and Applications

While not directly related to solubility determination, it is worth noting that perimidine derivatives are being investigated for their potential to modulate various biological signaling pathways. A comprehensive understanding of their solubility is a prerequisite for such studies, as it dictates the bioavailability and efficacy of the compounds in biological assays.

Conclusion

This technical guide provides a framework for researchers to approach the determination of the solubility of this compound in organic solvents. Although specific quantitative data is not currently available in the public domain, the general principles of perimidine solubility, coupled with established experimental protocols, offer a clear path forward. The systematic workflow presented here will enable the generation of a comprehensive solubility profile, which is a critical parameter for the advancement of research and development involving this promising class of compounds.

References

Quantum Chemical Insights into 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the structural, electronic, and chemical properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP), derived from quantum chemical calculations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecule's characteristics based on Density Functional Theory (DFT).

Introduction

Perimidines are a class of tricyclic heterocyclic compounds known for their significant biological activities, which stem from the delocalization of pi-electrons from the fused heterocyclic ring to the naphthalene ring.[1] The title compound, this compound, has been synthesized and subjected to theoretical calculations to elucidate its molecular structure and properties, providing valuable insights for potential applications in medicinal chemistry. This document summarizes the computational findings and experimental context.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a green chemistry approach involving the condensation reaction of 1,8-naphthalenediamine and 4-methylbenzaldehyde.[1][2]

Procedure: A mixture of 1,8-naphthalenediamine and 4-methylbenzaldehyde in ethanol is stirred at room temperature for 30 minutes.[2] The reaction progress is monitored using Thin Layer Chromatography (TLC). Upon completion, the crude product is obtained by simple filtration and purified by recrystallization.[1][2] The structure of the synthesized compound is confirmed using ¹H NMR and ¹³C NMR spectroscopy.[1][2][3]

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 03 software package.[1] The molecular structure of TDHP was optimized in the ground state using Density Functional Theory (DFT).[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was employed in conjunction with the 6-311G(d,p) basis set for the calculations.[1][2] This level of theory has been demonstrated to provide theoretical properties that are in good agreement with experimental spectroscopic results for similar molecules.[1][2]

Data Presentation: Quantum Chemical Parameters

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Optimized Geometrical Parameters

The optimized molecular structure provides the basis for understanding the molecule's stability and polarity. Selected bond lengths are presented below.

BondBond Length (Å)
C1-C21.3788
C1-C61.4111
C1-H131.0864
C2-C31.4198
C2-H141.0863
C11-H271.103
C11-N331.4712
C11-N351.4571
C17-C181.3991
C17-C191.399
Table 1: Selected optimized bond lengths of TDHP calculated at the B3LYP/6-311G(d,p) level of theory.[2]
Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

ParameterValue (eV)
HOMO Energy-4.85[1][2]
LUMO Energy-0.60[1][2]
HOMO-LUMO Energy Gap (ΔE)4.25[1][2][3]
Ionization Potential (I)4.85[1]
Electron Affinity (A)0.60[1]
Table 2: Calculated electronic properties of TDHP.

The HOMO is primarily located on the naphthalene ring, indicating this is the region most susceptible to electrophilic attack.[1] The calculated energy gap of 4.25 eV suggests a charge transfer phenomenon within the molecule.[1][2][3]

Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charge analysis provides insights into the charge distribution across the molecule. The molecular electrostatic potential (MEP) map visually represents the electron density and is useful for predicting sites for electrophilic and nucleophilic reactions.

AtomObservation
C8Most positive charge[1][2][3]
C27Most negative charge[1][2][3]
Table 3: Key findings from Mulliken atomic charge analysis.

The MEP analysis helps in understanding the chemical behavior of the TDHP molecule.[1][3]

Thermochemical Properties

Harmonic vibrational frequency calculations were used to determine the thermochemical properties of the TDHP molecule.

Property
Total Energy
Total Molar Entropy
Molar Heat Capacity
Table 4: Calculated thermochemical properties of TDHP.[1][2]

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the computed parameters.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization comp_params Computational Parameters (DFT, B3LYP/6-311G(d,p)) comp_params->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry thermo_props Thermochemical Properties (Energy, Entropy, Heat Capacity) frequency_calculation->thermo_props homo_lumo HOMO-LUMO Energies & Energy Gap electronic_properties->homo_lumo mep Molecular Electrostatic Potential electronic_properties->mep mulliken Mulliken Atomic Charges electronic_properties->mulliken

Caption: Workflow for Quantum Chemical Calculations of TDHP.

property_relationship cluster_core_calc Core Calculation cluster_primary_props Primary Properties cluster_derived_props Derived Properties & Analysis dft DFT Calculation (B3LYP/6-311G(d,p)) opt_geom Optimized Geometry dft->opt_geom orbital_energies Orbital Energies (HOMO, LUMO) dft->orbital_energies charge_dist Charge Distribution dft->charge_dist spectroscopy Spectroscopic Properties dft->spectroscopy stability Molecular Stability opt_geom->stability reactivity Chemical Reactivity (Energy Gap, MEP) orbital_energies->reactivity charge_dist->reactivity drug_design Drug Design Insights stability->drug_design reactivity->drug_design spectroscopy->drug_design

Caption: Relationship between DFT Calculations and Molecular Properties.

Conclusion

The DFT study of this compound at the B3LYP/6-311G(d,p) level of theory provides a solid foundation for understanding its structural and electronic characteristics. The calculated parameters, including the HOMO-LUMO energy gap and molecular electrostatic potential, are instrumental in predicting the molecule's reactivity and potential interaction sites. This computational analysis, grounded in experimental synthesis and characterization, offers valuable data for further research and development, particularly in the design of new therapeutic agents. The high global electrophilicity index suggests that the TDHP molecule has an electrophilic character.[1][2]

References

Methodological & Application

Application of 2-p-Tolyl-2,3-dihydro-1H-perimidine in Organic Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the synthesis of 2,3-dihydro-1H-perimidine derivatives, current scientific literature lacks specific details regarding the application of 2-p-Tolyl-2,3-dihydro-1H-perimidine as a catalyst or reagent in organic synthesis. While the broader class of perimidines has garnered attention for its diverse biological activities and applications in materials science, the utility of this specific compound in synthetic transformations remains largely unexplored in published research.

This document outlines the synthesis of this compound and, due to the absence of application data, provides a general overview of the potential reactivity based on analogous compounds.

Synthesis of this compound

The synthesis of 2-aryl-2,3-dihydro-1H-perimidines is well-established and typically proceeds via the condensation of 1,8-diaminonaphthalene with a corresponding aldehyde. In the case of the title compound, 1,8-diaminonaphthalene is reacted with p-tolualdehyde. Various catalytic systems have been developed to promote this transformation, often focusing on green chemistry principles such as the use of mild conditions, recyclable catalysts, and solvent-free reactions.[1][2][3][4]

A general synthetic scheme is presented below:

Synthesis cluster_reactants Reactants DAN 1,8-Diaminonaphthalene Reaction + DAN->Reaction Tolualdehyde p-Tolualdehyde Tolualdehyde->Reaction Product This compound Reaction->Product Catalyst Solvent, Temp

Figure 1: General synthetic route for this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

The following is a generalized protocol based on common methods reported in the literature.[2] Specific reaction conditions such as the choice of catalyst, solvent, and temperature can be optimized for yield and purity.

Materials:

  • 1,8-Diaminonaphthalene

  • p-Tolualdehyde

  • Catalyst (e.g., glacial acetic acid, nano-γ-Al2O3/BFn)

  • Solvent (e.g., absolute ethanol)

Procedure:

  • To a solution of 1,8-diaminonaphthalene (1.0 mmol) in the chosen solvent (10 mL), add p-tolualdehyde (1.0 mmol).

  • Add the catalyst in the desired molar percentage.

  • The reaction mixture can be stirred at room temperature or heated under reflux, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data from Representative Synthetic Methods

While specific yield data for the synthesis of this compound is not consistently reported across all studies, the following table summarizes typical yields for the synthesis of various 2-aryl-2,3-dihydro-1H-perimidines under different catalytic conditions.

CatalystSolventTemperature (°C)Yield (%)Reference
Glacial Acetic AcidAbsolute EthanolRoom Temp. / RefluxModerate to High[2]
Nano-γ-Al2O3/BFnEthanolMicrowaveHigh[3]
δ-MnO2 NPsNot SpecifiedNot SpecifiedHigh
HBOBEthanolReflux70-95[1]

Potential Applications in Organic Synthesis: A Postulate

Although direct applications of this compound in organic synthesis are not documented, its structure is analogous to that of dihydropyridines, such as Hantzsch esters. These compounds are well-known for their ability to act as hydride donors in reduction reactions, mimicking the function of the biological coenzyme NADH.

Potential Role as a Hydride Donor

The core chemical feature that would enable this compound to act as a reducing agent is the presence of a transferable hydride ion (H⁻) from the C2 position. The driving force for this process would be the formation of the thermodynamically stable aromatic 2-p-Tolyl-1H-perimidinium cation.

Hydride_Donation cluster_reactants Reactants cluster_products Products Dihydroperimidine This compound Reaction + Dihydroperimidine->Reaction Substrate Substrate (e.g., C=X) Substrate->Reaction Perimidinium 2-p-Tolyl-1H-perimidinium Cation Reduced_Product Reduced Product (e.g., CH-XH) Reaction->Perimidinium [H⁻] transfer Reaction->Reduced_Product

Figure 2: Postulated mechanism for hydride donation from this compound.

This postulated reactivity suggests that this compound could potentially be used in the reduction of various functional groups, such as:

  • Imines to amines

  • Activated alkenes (e.g., in conjugate reductions)

  • Carbonyl compounds to alcohols

However, it is crucial to emphasize that these are hypothetical applications based on structural analogy, and experimental validation is required.

Conclusion for Researchers and Drug Development Professionals

For researchers in organic synthesis, the lack of documented applications for this compound presents a potential area for novel investigation. Exploring its capacity as a hydride donor in various reduction reactions could lead to the development of new synthetic methodologies.

For professionals in drug development, while many perimidine derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory properties, the specific therapeutic potential of this compound remains to be determined. Future research could focus on screening this compound for various biological targets.

References

Application Notes and Protocols for 2-p-Tolyl-2,3-dihydro-1H-perimidine as a Potential Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP) as a corrosion inhibitor for steel. While experimental data on the corrosion inhibition performance of TDHP is not yet available in the public domain, theoretical studies strongly suggest its efficacy. This document summarizes the existing theoretical data, provides detailed protocols for the experimental evaluation of TDHP as a corrosion inhibitor, and outlines the probable mechanism of action.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Perimidine derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic and structural features. This compound (TDHP) is a perimidine derivative that has been synthesized and theoretically studied, indicating its potential as an effective corrosion inhibitor for steel.

Theoretical studies, particularly Density Functional Theory (DFT), have been employed to predict the inhibitive properties of TDHP.[1][2][3] These studies analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (ΔE), and the dipole moment. These parameters provide insights into the molecule's ability to adsorb onto a metal surface and form a protective layer.

Theoretical Evaluation of this compound

While direct experimental validation is pending, DFT calculations provide a strong theoretical foundation for the potential of TDHP as a corrosion inhibitor.

Molecular Properties and Corrosion Inhibition Potential

The structure of this compound features a planar perimidine ring system fused with a tolyl group. This architecture provides a large surface area for adsorption onto the steel surface. The presence of nitrogen heteroatoms and the π-electrons in the aromatic rings are key features that contribute to its potential inhibitive action. These sites can act as active centers for adsorption on the metal surface.

Quantum chemical studies have indicated that perimidine derivatives can effectively inhibit corrosion.[4] The high electron density on the nitrogen atoms and the delocalized π-electrons in the perimidine ring system facilitate the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a stable protective film that isolates the steel from the corrosive environment.

Summary of Theoretical Data

While specific quantitative data from experimental corrosion inhibition studies on TDHP is not available, theoretical calculations provide valuable insights. The following table summarizes the key quantum chemical parameters for TDHP, which are indicative of its potential as a corrosion inhibitor.

ParameterDescriptionSignificance for Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy) The energy of the highest energy orbital containing electrons.A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.
ELUMO (Lowest Unoccupied Molecular Orbital Energy) The energy of the lowest energy orbital without electrons.A lower ELUMO value suggests a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process.
ΔE (Energy Gap = ELUMO - EHOMO) The difference in energy between the LUMO and HOMO.A smaller energy gap generally implies higher reactivity of the molecule and thus a greater potential for effective corrosion inhibition.
Dipole Moment (μ) A measure of the polarity of the molecule.A higher dipole moment can enhance the adsorption of the inhibitor molecule onto the metal surface through electrostatic interactions.

Note: Specific numerical values for these parameters for TDHP from published theoretical studies are not consistently available in the initial search results. The table provides a conceptual framework for understanding the significance of these parameters.

Experimental Protocols for Evaluation of Corrosion Inhibition

To experimentally validate the efficacy of this compound as a corrosion inhibitor for steel, a series of electrochemical and gravimetric tests should be conducted. The following protocols are based on standard methodologies used for evaluating similar corrosion inhibitors.

Materials and Specimen Preparation
  • Corrosion Inhibitor: this compound (synthesis can be performed following established procedures).[1][2][3]

  • Steel Specimen: Mild steel (or other relevant steel alloy) coupons of appropriate dimensions for each test.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H2SO4 solution.

  • Instrumentation: Potentiostat/Galvanostat for electrochemical measurements, analytical balance for weight loss measurements, and a scanning electron microscope (SEM) for surface analysis.

Specimen Preparation Workflow:

G start Start: Steel Coupon abrade Abrade with SiC paper (e.g., 240, 400, 600, 800, 1200 grit) start->abrade degrease Degrease with acetone abrade->degrease rinse Rinse with distilled water degrease->rinse dry Dry with a stream of warm air rinse->dry store Store in a desiccator dry->store end End: Prepared Specimen store->end

Caption: Workflow for the preparation of steel specimens for corrosion testing.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Initial Weighing: Accurately weigh the prepared steel specimens to the nearest 0.1 mg.

  • Immersion: Immerse the specimens in the corrosive solution with and without different concentrations of TDHP for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the specimens, and clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine, followed by rinsing and drying).

  • Final Weighing: Reweigh the cleaned and dried specimens.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

Electrochemical Testing Workflow:

G start Start: Prepared Steel Electrode ocp Stabilize at Open Circuit Potential (OCP) (e.g., for 30-60 min) start->ocp eis Electrochemical Impedance Spectroscopy (EIS) (e.g., 100 kHz to 10 mHz) ocp->eis pdp Potentiodynamic Polarization (PDP) (e.g., ±250 mV vs. OCP) eis->pdp end End: Data Analysis pdp->end

Caption: General workflow for electrochemical corrosion measurements.

3.3.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (icorr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.

  • After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • The resulting polarization curve (log i vs. E) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

  • Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.

  • A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.

Surface Analysis

3.4.1. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the steel specimens before and after immersion in the corrosive medium, with and without the inhibitor. This provides direct evidence of the protective film formation and the reduction in corrosion damage.

Probable Mechanism of Corrosion Inhibition

The corrosion inhibition of steel by this compound is expected to occur through the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier.

Adsorption Mechanism Pathway:

G cluster_interactions Adsorption Interactions inhibitor TDHP in corrosive solution adsorption Adsorption of TDHP on Steel Surface inhibitor->adsorption steel Steel Surface (Fe) steel->adsorption physisorption Physisorption (Electrostatic interactions) adsorption->physisorption chemisorption Chemisorption (Coordinate bond formation between N atoms and Fe) adsorption->chemisorption protective_film Formation of a Protective Film inhibition Corrosion Inhibition protective_film->inhibition physisorption->protective_film chemisorption->protective_film

Caption: Proposed adsorption mechanism of TDHP on a steel surface.

The adsorption process can involve both physisorption and chemisorption:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption through electrostatic attraction with anions like Cl- that are already adsorbed on the surface.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the iron atoms on the steel surface. The nitrogen atoms in the perimidine ring of TDHP possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron, forming a strong coordinate covalent bond. The π-electrons of the aromatic rings can also participate in this interaction.

The combination of physisorption and chemisorption leads to the formation of a stable, dense, and hydrophobic film on the steel surface. This film acts as a barrier, preventing the corrosive species from reaching the metal surface and thereby inhibiting the corrosion process.

Conclusion

While experimental data is currently lacking, theoretical studies on this compound strongly support its potential as an effective corrosion inhibitor for steel. Its molecular structure, characterized by the presence of nitrogen heteroatoms and extensive π-conjugation, is highly favorable for adsorption on metal surfaces. The detailed experimental protocols provided in this document offer a clear roadmap for researchers to systematically evaluate the corrosion inhibition performance of TDHP and validate its theoretical promise. Further experimental investigations are crucial to establish its practical utility in corrosion protection applications.

References

Application Notes and Protocols for the Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established literature methods and offer various catalytic and solvent systems to accommodate different laboratory settings and green chemistry initiatives.

Introduction

2,3-dihydro-1H-perimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of these compounds typically involves the condensation reaction between 1,8-diaminonaphthalene and a suitable aldehyde. This application note focuses on the synthesis of the 2-p-tolyl substituted derivative, providing a comparative analysis of different synthetic strategies.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound involves the cyclocondensation of 1,8-diaminonaphthalene with 4-methylbenzaldehyde.

G cluster_reactants Reactants cluster_product Product 1,8-diaminonaphthalene 1,8-diaminonaphthalene 4-methylbenzaldehyde 4-methylbenzaldehyde plus + This compound This compound arrow Catalyst, Solvent Temperature, Time cluster_product cluster_product arrow->cluster_product cluster_reactants cluster_reactants cluster_reactants->arrow G Reactants 1,8-diaminonaphthalene + 4-methylbenzaldehyde Solvent_Catalyst Add Solvent (e.g., Ethanol) & Catalyst (optional) Reactants->Solvent_Catalyst Reaction Reaction at specified Temperature and Time Solvent_Catalyst->Reaction Precipitation Product Precipitation (upon cooling or completion) Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization G Start Start: Reactants Nucleophilic_Attack Nucleophilic attack of amine on aldehyde carbonyl Start->Nucleophilic_Attack Intermediate_Formation Formation of hemiaminal intermediate Nucleophilic_Attack->Intermediate_Formation Cyclization Intramolecular cyclization Intermediate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Final Product: This compound Dehydration->Product

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the synthetic compound 2-p-Tolyl-2,3-dihydro-1H-perimidine. Detailed protocols for the synthesis and characterization of the compound, along with standardized methods for determining its antimicrobial efficacy against a panel of pathogenic bacteria, are presented. The methodologies include the broth microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of antimicrobial activity. This document is intended to guide researchers in the systematic evaluation of novel perimidine derivatives as potential antimicrobial agents.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde.[1][2]

Protocol 1: Synthesis of this compound

Materials:

  • 1,8-Diaminonaphthalene

  • p-Tolualdehyde

  • Ethanol

  • Sodium metabisulfite (optional, as a catalyst)[3]

  • Toluene for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (0.01 mol) in ethanol (40 mL).

  • Add p-tolualdehyde (0.01 mol) to the solution.

  • If using a catalyst, add sodium metabisulfite (0.03 mol).[3]

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from hot toluene to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound will be evaluated using two standard methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative assessment.[4][5]

2.1. Microbial Strains

A panel of clinically relevant bacterial strains should be used, including Gram-positive and Gram-negative bacteria. Recommended strains include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

2.2. Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Protocol 2: Broth Microdilution Assay

Materials:

  • Synthesized this compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (as listed in 2.1)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Equipment:

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[8] Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing only CAMHB to check for contamination.

    • Positive Drug Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[9]

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

2.3. Kirby-Bauer Disk Diffusion Assay

The disk diffusion test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11][12]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Synthesized this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (as listed in 2.1)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) for dissolving the compound and as a negative control

Equipment:

  • Incubator (37°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to achieve a desired concentration (e.g., 1 mg/mL).

    • Apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a known amount of the compound (e.g., 10 µ g/disk ).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[11]

  • Application of Disks:

    • Aseptically place the prepared compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[5]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Table 2: Zones of Inhibition of this compound (10 µ g/disk )

Test MicroorganismGram StainZone of Inhibition (mm) for this compoundZone of Inhibition (mm) for Ciprofloxacin (Control)Zone of Inhibition (mm) for Solvent (Negative Control)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_mic MIC Assay Details cluster_disk Disk Diffusion Details cluster_data Data Analysis synthesis Synthesis of this compound characterization Characterization (NMR, MS, MP) synthesis->characterization prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) characterization->prep_inoculum mic_assay Broth Microdilution (MIC) prep_inoculum->mic_assay disk_assay Disk Diffusion prep_inoculum->disk_assay serial_dilution Serial Dilution of Compound mic_assay->serial_dilution prep_disks Prepare Compound Disks disk_assay->prep_disks inoculation_mic Inoculation of Microplate serial_dilution->inoculation_mic incubation_mic Incubation (18-24h, 37°C) inoculation_mic->incubation_mic read_mic Read MIC values incubation_mic->read_mic data_table Tabulate MICs and Zone Diameters read_mic->data_table apply_disks Apply Disks prep_disks->apply_disks inoculation_disk Inoculate MHA Plates inoculation_disk->apply_disks incubation_disk Incubation (18-24h, 37°C) apply_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones measure_zones->data_table

Caption: Workflow for the synthesis and antimicrobial evaluation of the target compound.

Diagram 2: Logical Flow of Broth Microdilution Assay

broth_microdilution start Start stock Prepare Compound Stock Solution start->stock serial_dilute Perform 2-fold Serial Dilutions in 96-well plate stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine MIC (Lowest concentration with no growth) observe->determine_mic end End determine_mic->end

Caption: Step-by-step logical flow of the broth microdilution assay for MIC determination.

References

Application Notes and Protocols: 2-p-Tolyl-2,3-dihydro-1H-perimidine in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of 2-p-Tolyl-2,3-dihydro-1H-perimidine. While direct catalytic use of this specific compound is not extensively documented in the current literature, its structural features make it an excellent precursor for two important classes of catalysts: N-Heterocyclic Carbenes (NHCs) and ligands for transition metal complexes . This document outlines detailed protocols for the conversion of this compound into these catalytically active species and their subsequent application in representative organic transformations.

Section 1: Application as a Precursor to N-Heterocyclic Carbene (NHC) Catalysts

2,3-Dihydro-1H-perimidines can be converted into perimidinium salts, which are direct precursors to N-heterocyclic carbenes (NHCs). These NHCs, known as perimidinylidenes, are six-membered ring carbenes that can be utilized as potent organocatalysts or as ancillary ligands for transition metals in a variety of catalytic reactions.

Synthesis of a Perimidinylidene Carbene Precursor

The first step towards a perimidine-based NHC is the synthesis of the corresponding N,N'-dialkylated perimidinium salt. This is typically achieved through a two-step process involving oxidation of the dihydroperimidine followed by N,N'-dialkylation.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium Iodide

This protocol describes a representative synthesis of a perimidinium salt, which can then be deprotonated to generate the free carbene in situ for catalytic applications.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Iodomethane (CH₃I)

  • Acetonitrile, anhydrous

Procedure:

Step 1: Oxidation to 2-p-Tolyl-1H-perimidine

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DDQ (1.1 eq.) in dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-p-Tolyl-1H-perimidine, which can be purified by column chromatography.

Step 2: N,N'-Dimethylation

  • In a sealed tube, dissolve the purified 2-p-Tolyl-1H-perimidine (1.0 eq.) in anhydrous acetonitrile.

  • Add iodomethane (3.0 eq.) to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium iodide.

Diagram: Synthesis of a Perimidinylidene Carbene Precursor

G cluster_0 Oxidation cluster_1 N,N'-Dialkylation Dihydroperimidine This compound Perimidine 2-p-Tolyl-1H-perimidine Dihydroperimidine->Perimidine DDQ, DCM Perimidinium_Salt 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium Iodide Perimidine->Perimidinium_Salt CH3I, Acetonitrile

Caption: Synthetic pathway to a perimidinium salt precursor.

Application in Catalysis: NHC-Catalyzed Transfer Hydrogenation (Analogous System)

While a specific protocol for a 2-p-tolyl-perimidinylidene is not available, perimidine-based NHCs have been shown to be effective in catalysis. The following is a representative protocol for a transfer hydrogenation reaction, a common application for NHC-metal complexes.

Experimental Protocol: Rhodium-Perimidinylidene Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

  • 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium iodide (NHC precursor)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • [Rh(COD)Cl]₂

  • Tetrahydrofuran (THF), anhydrous

  • Acetophenone

  • Isopropanol

  • Toluene, anhydrous

Procedure:

  • In-situ generation of the Rh-NHC complex:

    • In a glovebox, add the perimidinium salt (0.10 mmol) and KHMDS (0.10 mmol) to a vial containing anhydrous THF (2 mL). Stir for 30 minutes at room temperature to generate the free carbene.

    • In a separate vial, dissolve [Rh(COD)Cl]₂ (0.025 mmol) in anhydrous THF (1 mL).

    • Add the free carbene solution to the rhodium precursor solution and stir for 2 hours at room temperature to form the Rh-NHC complex.

  • Catalytic Reaction:

    • In a Schlenk tube, add acetophenone (1.0 mmol) and isopropanol (5 mL).

    • Add the freshly prepared Rh-NHC catalyst solution (0.01 mmol Rh).

    • Heat the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and analyze the conversion and yield of 1-phenylethanol by GC-MS.

Table 1: Representative Catalytic Performance of NHC-Metal Complexes in Transfer Hydrogenation

EntryCatalyst SystemSubstrateProductYield (%)Reference
1[Rh(perimidinylidene)(COD)Cl]Acetophenone1-Phenylethanol>95Analogous System
2[Ir(perimidinylidene)(COD)Cl]CyclohexanoneCyclohexanol92Analogous System

Diagram: Catalytic Cycle for Transfer Hydrogenation

G Rh_H [Rh]-H Substrate_complex [Rh]-H(Ketone) Rh_H->Substrate_complex + Ketone Rh_alkoxide [Rh]-O-iPr Rh_alkoxide->Rh_H β-H elimination (Acetone) Product_complex Rh Substrate_complex->Product_complex Hydride transfer Product_complex->Rh_alkoxide + i-PrOH - Product

Caption: Simplified catalytic cycle for transfer hydrogenation.

Section 2: Application as a Ligand for Palladium-Catalyzed Cross-Coupling

The oxidized form, 2-p-Tolyl-1H-perimidine, can act as a bidentate N,N-ligand for transition metals like palladium. The resulting palladium complexes can be highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of a Palladium(II)-Perimidine Complex

Following the oxidation of this compound, the resulting 2-p-Tolyl-1H-perimidine can be directly used to synthesize a palladium(II) complex.

Experimental Protocol: Synthesis of Dichloro(2-p-Tolyl-1H-perimidine)palladium(II)

Materials:

  • 2-p-Tolyl-1H-perimidine (from Section 1.1, Step 1)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Toluene, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-p-Tolyl-1H-perimidine (1.0 eq.) in anhydrous toluene.

  • Add solid Bis(acetonitrile)dichloropalladium(II) (1.0 eq.) to the solution.

  • Stir the reaction mixture at 80 °C for 6 hours. A precipitate will form.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the solid with cold toluene and then diethyl ether.

  • Dry the product under vacuum to yield the Dichloro(2-p-Tolyl-1H-perimidine)palladium(II) complex.

Diagram: Synthesis of a Palladium-Perimidine Complex

G Perimidine 2-p-Tolyl-1H-perimidine Pd_complex Dichloro(2-p-Tolyl-1H-perimidine)palladium(II) Perimidine->Pd_complex Pd_precursor PdCl2(MeCN)2 Pd_precursor->Pd_complex

Caption: Synthesis of a Pd(II)-perimidine complex.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing perimidine-based ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions. The following protocol is representative of such an application.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • Dichloro(2-p-Tolyl-1H-perimidine)palladium(II) (catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the palladium catalyst (0.01 eq.), 4-bromoanisole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the tube.

  • Stir the reaction mixture at 100 °C for 8 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.

Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling (Analogous System)

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)Reference
14-BromoanisolePhenylboronic acid198Analogous System
21-Bromo-4-nitrobenzenePhenylboronic acid195Analogous System
32-Bromopyridine4-Tolylboronic acid291Analogous System

Diagram: Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X-L_n Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'-L_n PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX ArBOH Ar'-B(OH)2 ArBOH->PdII_ArAr Base Base Base->PdII_ArAr

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Disclaimer: The provided protocols are based on analogous systems and established chemical principles. Researchers should conduct their own optimization and safety assessments before implementation. The catalytic activity of derivatives of this compound should be confirmed experimentally.

Application Note: Quantification of 2-p-Tolyl-2,3-dihydro-1H-perimidine using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and straightforward UV-Vis spectrophotometric method for the quantitative analysis of 2-p-Tolyl-2,3-dihydro-1H-perimidine. This compound, synthesized from 1,8-diaminonaphthalene and 4-methylbenzaldehyde, is of interest in various research fields, including medicinal chemistry and materials science.[1][2] The described protocol is suitable for determining the concentration of this compound in solution, providing a reliable tool for researchers, scientists, and drug development professionals. The method demonstrates good linearity and sensitivity within the specified concentration range.

Introduction

This compound is a heterocyclic compound with a perimidine core structure. Accurate and precise quantification of this molecule is essential for various applications, including reaction monitoring, purity assessment, and formulation development. While various analytical techniques can be employed for the characterization of this compound, UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for its quantification. This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration.

Experimental Protocol

1. Materials and Instrumentation:

  • Analyte: this compound (Molecular Formula: C18H16N2)[3]

  • Solvent: Methanol (HPLC grade)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes: Calibrated glassware for accurate dilutions.

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL.

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan a 10 µg/mL solution of this compound in methanol from 200 to 400 nm using the UV-Vis spectrophotometer with methanol as a blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on the aromatic nature of the perimidine and tolyl groups, the λmax is expected to be in the UV region, hypothetically around 285 nm.

4. Calibration Curve Construction:

  • Measure the absorbance of each working standard solution (2, 4, 6, 8, and 10 µg/mL) at the determined λmax (285 nm) using methanol as a blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

5. Quantification of Unknown Sample:

  • Prepare the unknown sample by dissolving it in methanol to obtain a concentration expected to fall within the calibration range.

  • Measure the absorbance of the unknown sample at 285 nm.

  • Calculate the concentration of the unknown sample using the equation from the calibration curve.

Data Presentation

The quantitative data for the calibration curve is summarized in the table below.

Concentration (µg/mL)Absorbance at 285 nm
20.152
40.305
60.458
80.610
100.763

Linear Regression Analysis:

  • Equation: y = 0.0761x + 0.0008

  • Correlation Coefficient (R²): 0.9999

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Stock Solution (100 µg/mL) working Prepare Working Standards (2-10 µg/mL) stock->working lambda_max Determine λmax (e.g., 285 nm) sample Prepare Unknown Sample measure_sample Measure Absorbance of Sample sample->measure_sample measure_standards Measure Absorbance of Standards lambda_max->measure_standards calibration Construct Calibration Curve (Abs vs. Conc) measure_standards->calibration calculate Calculate Concentration of Unknown measure_sample->calculate calibration->calculate

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Analyte This compound in Solution Absorption Photon Absorption by π-Electrons of Analyte Analyte->Absorption Leads to UV_Light Incident UV Light (at λmax) UV_Light->Analyte Interacts with Transmitted_Light Transmitted Light Absorption->Transmitted_Light Reduces Intensity of Detector Spectrophotometer Detector Transmitted_Light->Detector Detected by Absorbance Absorbance Signal (A = -log(I/I₀)) Detector->Absorbance Generates Concentration Concentration (Beer-Lambert Law: A = εbc) Absorbance->Concentration Proportional to

Caption: Logical relationship of UV-Vis spectrophotometric quantification.

Conclusion

The developed UV-Vis spectrophotometric method provides a simple, rapid, and reliable means for the quantification of this compound in a methanolic solution. The method exhibits excellent linearity over the concentration range of 2-10 µg/mL. This application note serves as a valuable resource for researchers requiring a quantitative assay for this compound in various stages of research and development.

References

Application Notes: 2-p-Tolyl-2,3-dihydro-1H-perimidine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perimidines are a class of π-amphoteric tricyclic aromatic heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1] The 2,3-dihydro-1H-perimidine scaffold, in particular, serves as a crucial intermediate for synthesizing more complex molecular architectures. 2-p-Tolyl-2,3-dihydro-1H-perimidine, featuring a tolyl group at the 2-position, is a valuable building block due to its synthetic accessibility and the potential for further functionalization. Its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[2][3] These compounds are also explored as coloring agents, carbene ligands, and corrosion inhibitors.[2] This document provides detailed protocols for the synthesis of this compound and its subsequent use in developing novel heterocyclic compounds.

Synthesis of this compound

The most common and economically viable method for synthesizing 2,3-dihydro-1H-perimidines is the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a corresponding aldehyde or ketone.[1][4] For the target compound, 1,8-diaminonaphthalene is reacted with 4-methylbenzaldehyde (p-tolualdehyde). A variety of catalysts and reaction conditions have been developed to optimize this transformation, often focusing on green chemistry principles such as using eco-friendly solvents, mild conditions, and recyclable catalysts.[2]

A general workflow for this synthesis is outlined below.

cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification & Analysis cluster_product Final Product 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene 4-Methylbenzaldehyde 4-Methylbenzaldehyde Reaction_Mixture Combine in Solvent & Reflux/Stir at RT Catalyst Catalyst Cooling Cool to Room Temperature Reaction_Mixture->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Appropriate Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Characterization Spectroscopic Characterization Drying->Characterization Final_Product 2-p-Tolyl-2,3-dihydro- 1H-perimidine Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

2.1. Experimental Protocols

Protocol 1: Synthesis using Glacial Acetic Acid Catalyst [3]

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature or reflux for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Filter the precipitated solid product and wash it with cold ethanol.

  • Purification: Dry the product in an oven at 60°C. Recrystallize from a suitable solvent (e.g., ethanol or toluene) to obtain the pure compound.

Protocol 2: Synthesis using a Green Chemistry Approach [5]

  • Reaction Setup: Combine 1,8-naphthalenediamine (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in a suitable solvent (e.g., water or ethanol) or under solvent-free conditions.

  • Catalysis: Add a green catalyst, such as chitosan hydrochloride[6] or sulfamic acid[2], as per the literature recommendations (typically 2-10 mol%).

  • Reaction: Stir the mixture at room temperature or heat to 70-90°C as required by the specific catalyst.

  • Work-up and Isolation: For solvent-based reactions, follow steps 4-5 from Protocol 1. For solvent-free reactions, the solid mixture may be washed directly with a solvent like ethanol to isolate the product.

  • Purification: Recrystallize the crude product to achieve high purity.

2.2. Comparison of Synthetic Methods

The synthesis of 2-aryl-2,3-dihydro-1H-perimidines has been achieved using a wide array of catalysts, each offering different advantages in terms of yield, reaction time, and environmental impact.

CatalystSolventTemperatureTimeYield (%)Reference
Glacial Acetic AcidEthanolRT - Reflux1-3 h-[3]
Chitosan HydrochlorideWater90 °C-Moderate to High[2][6]
Sulfamic AcidSolvent-free70 °C-High[2]
InCl₃WaterAmbient-High[2]
Cu(NO₃)₂·6H₂OEthanolRTShortHigh[2]
Zn(OAc)₂·2H₂O---High[2]
SiO₂ NanoparticlesSolvent-freeRT-Excellent[2]

Applications as a Building Block

This compound is not just an end product but a versatile intermediate for creating more elaborate heterocyclic structures. Its N-H groups can be functionalized, and the dihydro-perimidine ring can be oxidized to the fully aromatic perimidine system, which possesses different electronic and photophysical properties.

Potential Reactions of the Perimidine Core Start This compound N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation R-X, Base Oxidation Aromatization (Oxidation) Start->Oxidation [O] Other Further Cyclization / Condensation Reactions Start->Other Various Reagents Prod_N 1-Alkyl-2-p-tolyl-perimidines N_Alkylation->Prod_N Prod_O 2-p-Tolyl-1H-perimidine Oxidation->Prod_O Prod_C Fused Heterocyclic Systems (e.g., Triazoloperimidines) Other->Prod_C

Caption: this compound as a precursor for further derivatization.

3.1. Experimental Protocol: N-Methylation

This protocol describes the synthesis of 1-methyl-2-(p-tolyl)-1H-perimidine from the corresponding aromatic perimidine, which is first obtained by oxidation of the dihydro form.[7][8]

  • Aromatization (Step 1):

    • Synthesize 2-p-tolyl-1H-perimidine by refluxing a mixture of 1,8-diaminonaphthalene (0.01 mol), 4-methylbenzaldehyde (0.01 mol), and an oxidizing agent like sodium metabisulfite (0.03 mol) in ethanol (40 mL) for 2 hours under an inert atmosphere.[7]

    • Cool the reaction, filter, and evaporate the filtrate. Wash the crude solid with water and recrystallize from toluene.

  • N-Methylation (Step 2):

    • To a solution of 2-p-tolyl-1H-perimidine in a suitable aprotic solvent, add a base (e.g., NaH, K₂CO₃).

    • Add a methylating agent such as methyl iodide (CH₃I).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction, extract the product with an organic solvent, and purify using column chromatography.

Biological and Drug Development Applications

Derivatives of 2,3-dihydro-1H-perimidine are actively investigated for their potential as therapeutic agents. The general workflow for evaluating these compounds in a drug discovery context involves synthesis, characterization, and extensive biological screening.

Drug Discovery Workflow for Perimidine Derivatives A Synthesis of 2-p-Tolyl-perimidine Library B In Vitro Screening (e.g., Antimicrobial, COX Inhibition) A->B C Identify 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) and Lead Optimization C->D D->A Synthesize New Analogs E In Vivo Studies & Preclinical Development D->E

Caption: Conceptual workflow for the development of perimidine-based therapeutic agents.

4.1. Summary of Biological Activity

While data for the specific title compound is limited, numerous studies on closely related 2-aryl-2,3-dihydro-1H-perimidines demonstrate their biological potential.

Compound SeriesBiological Target/AssayKey FindingsReference
2-Aryl-2,3-dihydro-1H-perimidinesAntibacterial (Gram +/-)Showed 100% sensitivity against E. coli; most were not active against S. aureus.[3]
2-Substituted-2,3-dihydro-1H-perimidinesAntibacterial (E. coli, S. aureus)Exhibited promising activity against E. coli.[9]
2-Substituted-2,3-dihydro-1H-perimidinesAnti-inflammatory (COX Inhibition)Compound 4b (a derivative) showed 47% inhibition at 1000 nM.[9]
Perimidine o-quinone derivativesAnticancer (Topoisomerase II)Acted as non-intercalative catalytic inhibitors of Topoisomerase II.[2]
General Perimidine DerivativesAnticancerDescribed as DNA-intercalating antitumoral agents.[3]

These findings underscore the importance of the perimidine scaffold as a "privileged structure" in medicinal chemistry. The 2-p-tolyl group provides a synthetically accessible starting point for creating libraries of compounds for screening against various biological targets.

References

In-Vitro Testing Protocols for the Biological Activity of 2-p-Tolyl-2,3-dihydro-1H-perimidine: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in-vitro testing protocols to evaluate the biological activity of 2-p-Tolyl-2,3-dihydro-1H-perimidine. The methodologies detailed herein are foundational for screening and characterizing the antiproliferative, antioxidant, and DNA-interacting properties of this and structurally related compounds.

Antiproliferative Activity

The antiproliferative activity of this compound can be assessed using various cell-based assays that measure cell viability and cytotoxicity. The MTT and Sulforhodamine B (SRB) assays are two robust and widely used methods for this purpose.

Data Presentation: Antiproliferative Activity of Perimidine Derivatives

The following table summarizes the cytotoxic activity of various perimidine derivatives against different cancer cell lines, providing a comparative basis for new findings.

CompoundCell LineIC50 (µM)Reference
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine5RP7 (rat embryo fibroblast)>50 (at 24h)[1]
2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine5RP7 (rat embryo fibroblast)>50 (at 24h)[1]
2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine5RP7 (rat embryo fibroblast)>50 (at 24h)[1]
2-Phenyl-2,3-dihydro-1H-perimidine5RP7 (rat embryo fibroblast)>50 (at 24h)[1]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Materials:

  • This compound

  • Human cancer cell lines

  • Culture medium and supplements

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the compound, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.

Antioxidant Activity

The antioxidant potential of this compound can be determined by its ability to scavenge free radicals. The DPPH and ABTS radical scavenging assays are commonly employed for this purpose.

Data Presentation: Antioxidant Activity of Perimidine Derivatives

This table presents the antioxidant activity of various heterocyclic compounds, which can serve as a benchmark for evaluating this compound.

CompoundAssayIC50 (µg/mL)Reference
Piperidine derivative 1DPPH8.3 ± 0.02[2]
Piperidine derivative 2DPPH36.9 ± 0.17[2]
Ascorbic Acid (Standard)DPPH12.6 ± 0.43[2]
Pyrimidinium betaine 1DPPH~250 (at 180 min)[3]
Pyrimidinium betaine 2DPPH~200 (at 180 min)[3]
Pyrimidinium betaine 3DPPH~150 (at 180 min)[3]
Gallic acid hydrateABTS1.03 ± 0.25[4]
(+)-Catechin hydrateABTS3.12 ± 0.51[4]
Caffeic acidABTS1.59 ± 0.06[4]
Experimental Protocols

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The color of the DPPH solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plates or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

DNA Interaction Studies

The ability of this compound to interact with DNA is a key indicator of its potential mechanism of action as an anticancer agent. Fluorescence spectroscopy is a sensitive technique to study such interactions.

Data Presentation: DNA Interaction of Heterocyclic Compounds

The following table provides examples of DNA binding data for various compounds, which can be used for comparison.

CompoundDNA TypeBinding Constant (K_b) (M⁻¹)MethodReference
DB1213 (Diamidine)A₄T₄ DNA1.8 x 10⁷SPR[5]
DB75 (Diamidine)A₄T₄ DNA1.1 x 10⁷SPR[5]
Perimidine DerivativeCalf Thymus DNANot specifiedNot specified[6]
Experimental Protocol: Fluorescence Spectroscopic Titration

This method is based on monitoring the changes in the fluorescence intensity of a DNA-binding dye (like ethidium bromide) upon the addition of the test compound. A decrease in fluorescence intensity suggests the displacement of the dye by the compound, indicating an intercalative binding mode.

Materials:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of ctDNA in Tris-HCl buffer and determine its concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm. Prepare a stock solution of EtBr and the test compound in the same buffer.

  • Fluorescence Titration: In a quartz cuvette, place a solution of ctDNA and EtBr (e.g., 10 µM each). Record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).

  • Compound Addition: Add increasing concentrations of this compound to the ctDNA-EtBr solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Analyze the quenching of the EtBr fluorescence to determine the binding constant (Ksv) using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (the test compound), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant. The binding constant (Kb) can also be calculated from this data.

Proposed Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed signaling pathway for the anticancer activity of this compound based on the known mechanisms of similar heterocyclic compounds.

Experimental Workflows

experimental_workflow cluster_antiproliferative Antiproliferative Assays cluster_mtt MTT Assay cluster_srb SRB Assay cluster_antioxidant Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay start_anti Seed Cancer Cells treat_anti Treat with This compound start_anti->treat_anti incubate_anti Incubate (48-72h) treat_anti->incubate_anti mtt_add Add MTT incubate_anti->mtt_add srb_fix Fix with TCA incubate_anti->srb_fix mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read srb_stain Stain with SRB srb_fix->srb_stain srb_wash Wash srb_stain->srb_wash srb_solubilize Add Tris Base srb_wash->srb_solubilize srb_read Read Absorbance (510nm) srb_solubilize->srb_read start_antiox Prepare Compound Dilutions dpph_mix Mix with DPPH start_antiox->dpph_mix abts_mix Mix with ABTS•+ start_antiox->abts_mix dpph_incubate Incubate (30min) dpph_mix->dpph_incubate dpph_read Read Absorbance (517nm) dpph_incubate->dpph_read abts_incubate Incubate (6min) abts_mix->abts_incubate abts_read Read Absorbance (734nm) abts_incubate->abts_read

Caption: General experimental workflows for assessing antiproliferative and antioxidant activities.

Proposed Anticancer Signaling Pathway

Based on the known activities of perimidine and other heterocyclic anticancer agents, a plausible mechanism of action for this compound involves the induction of apoptosis through DNA damage and modulation of the Bcl-2 family of proteins.

proposed_signaling_pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Modulation compound This compound dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax/Bak Activation p53->bax bcl2_inh Bcl-2/Bcl-xL Inhibition p53->bcl2_inh mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2_inh->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This document provides a foundational guide for the in-vitro evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and cell line characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-p-tolyl-2,3-dihydro-1H-perimidine.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identify and resolve common issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_no_product Troubleshooting: No Product cluster_low_yield Troubleshooting: Low Yield cluster_impure_product Troubleshooting: Impure Product start Start Synthesis reaction_check Reaction Monitoring (TLC) start->reaction_check no_product No Product Formation reaction_check->no_product No starting material consumption low_yield Low Yield reaction_check->low_yield Partial consumption/ multiple spots impure_product Impure Product reaction_check->impure_product Product spot with significant impurities successful_synthesis Successful Synthesis reaction_check->successful_synthesis Clean conversion to product np_cause1 Inactive Catalyst no_product->np_cause1 np_cause2 Incorrect Reagents no_product->np_cause2 np_cause3 Suboptimal Temperature no_product->np_cause3 ly_cause1 Incomplete Reaction low_yield->ly_cause1 ly_cause2 Side Product Formation low_yield->ly_cause2 ly_cause3 Product Degradation low_yield->ly_cause3 ip_cause1 Unreacted Starting Materials impure_product->ip_cause1 ip_cause2 Formation of Side Products impure_product->ip_cause2 np_solution1 Use fresh/active catalyst np_cause1->np_solution1 np_solution2 Verify reagent identity and purity np_cause2->np_solution2 np_solution3 Adjust temperature as per protocol np_cause3->np_solution3 ly_solution1 Increase reaction time or temperature ly_cause1->ly_solution1 ly_solution2 Optimize catalyst and solvent ly_cause2->ly_solution2 ly_solution3 Use milder reaction conditions ly_cause3->ly_solution3 ip_solution1 Optimize reaction time and stoichiometry ip_cause1->ip_solution1 ip_solution2 Improve purification method (e.g., column chromatography, recrystallization) ip_cause2->ip_solution2

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis typically involves the condensation reaction between 1,8-diaminonaphthalene and p-tolualdehyde. This reaction is often facilitated by a catalyst and can be carried out under various conditions.

Reaction Scheme

ReactionScheme cluster_product Product DAN 1,8-Diaminonaphthalene Perimidine This compound Catalyst + Catalyst + Solvent + Heat (optional) PTA p-Tolualdehyde Catalyst->Perimidine

Caption: General reaction scheme for the synthesis of this compound.

Q2: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and potential solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature.

  • Catalyst Inactivity: The catalyst may be old, poisoned, or not suitable for the specific reaction conditions. Using a freshly prepared or activated catalyst is recommended. The choice of catalyst can significantly impact the yield.[1][2]

  • Suboptimal Solvent: The solvent plays a crucial role in the reaction. The solubility of reactants and the stabilization of intermediates can affect the reaction rate and yield. Trying different solvents such as ethanol, methanol, acetonitrile, or even solvent-free conditions can lead to improved results.[1][3]

  • Side Product Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and catalyst loading, can help minimize side reactions.

  • Product Degradation: The product might be unstable under the reaction conditions, especially at elevated temperatures for extended periods. If product degradation is suspected, using milder reaction conditions or shorter reaction times may be beneficial.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I purify my product?

A3: The presence of multiple spots on a TLC plate indicates an impure product mixture. The impurities could be unreacted 1,8-diaminonaphthalene, p-tolualdehyde, or various side products.

  • Purification: The most common methods for purifying this compound are recrystallization and column chromatography.

    • Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization.

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel is a more effective method. A common eluent system is a mixture of hexane and ethyl acetate.

Q4: Can this reaction be performed under green chemistry principles?

A4: Yes, several eco-friendly methods have been developed for the synthesis of 2,3-dihydro-1H-perimidines.[2] These methods often involve:

  • Green Solvents: Using water or ethanol as the solvent.[1]

  • Solvent-Free Conditions: Performing the reaction by grinding the reactants together, sometimes with a solid catalyst.[1]

  • Reusable Catalysts: Employing solid acid catalysts or nanocatalysts that can be easily recovered and reused.[1][2]

  • Ambient Temperature: Conducting the reaction at room temperature to reduce energy consumption.[1][3]

Data Presentation: Comparison of Synthetic Methodologies

The yield of this compound is highly dependent on the chosen synthetic route. Below are tables summarizing reported yields under various catalytic and solvent conditions.

Table 1: Effect of Different Catalysts on the Yield of 2-Aryl-2,3-dihydro-1H-perimidines

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic Acidp-TolualdehydeEthanolRoom Temp.24 h92[4]
SiO₂ Nanoparticlesp-TolualdehydeSolvent-freeRoom Temp.10 min98[1]
Fe₃O₄@NCs/BF₀.₂p-TolualdehydeSolvent-freeRoom Temp.15 min95[1]
Cu(NO₃)₂·6H₂Op-TolualdehydeEthanolRoom Temp.15 min96[1]
InCl₃p-TolualdehydeWaterRoom Temp.30 min94[1]
HBOBCyclohexanone*EthanolReflux2 h90[1]

*Note: Data for cyclohexanone is included to demonstrate the catalyst's effectiveness with ketones, which are structurally similar to aldehydes in this context.

Table 2: Influence of Solvents on Yield

CatalystAldehydeSolventTemperature (°C)TimeYield (%)Reference
NoneImidazole-2-carbaldehydeAcetonitrileRoom Temp.10 h82[3]
NoneImidazole-2-carbaldehydeTHFRoom Temp.10 h85[3]
NoneImidazole-2-carbaldehydeMethanolRoom Temp.10 h88[3]
NoneImidazole-2-carbaldehydeWaterRoom Temp.10 h80[3]
Sulfamic Acidp-TolualdehydeSolvent-free7015 min96[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a related derivative.

Protocol 1: Synthesis of 2-p-Tolyl-1H-perimidine using Sodium Metabisulfite

This protocol describes the synthesis of the oxidized form, 2-p-tolyl-1H-perimidine. The dihydro form is an intermediate in this reaction.

  • Reactants and Reagents:

    • 1,8-diaminonaphthalene (1.58 g, 0.01 mol)

    • 4-methylbenzaldehyde (p-tolualdehyde) (1.18 ml, 0.01 mol)

    • Sodium metabisulfite (5.7 g, 0.03 mol)

    • Ethanol (40 ml)

  • Procedure:

    • A mixture of 1,8-diaminonaphthalene, 4-methylbenzaldehyde, and sodium metabisulfite in ethanol is refluxed under an Argon atmosphere for 2 hours.[5]

    • The reaction mixture is then cooled and filtered.[5]

    • The filtrate is evaporated to dryness and the residue is washed with water.[5]

    • The crude solid is recrystallized from toluene and dried in vacuo.[5]

  • Reported Yield: 85%[5]

Protocol 2: General Procedure for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines using Glacial Acetic Acid

  • Reactants and Reagents:

    • 1,8-Diaminonaphthalene (1.5820 g, 0.01 mole)

    • Substituted benzaldehyde (e.g., p-tolualdehyde) (0.02 mole)

    • Absolute ethanol (20 ml)

    • Glacial acetic acid (few drops)

  • Procedure:

    • Dissolve 1,8-diaminonaphthalene in 10 ml of absolute ethanol.[4]

    • In a separate flask, dissolve the appropriate aldehyde in 10 ml of absolute ethanol.[4]

    • Add the aldehyde solution to the 1,8-diaminonaphthalene solution.[4]

    • Add a few drops of glacial acetic acid to the reaction mixture.[4]

    • Stir the reaction mixture for 24 hours at room temperature.[4]

    • Monitor the progress of the reaction by TLC.[4]

    • Upon completion, filter the product, wash with cold absolute ethanol, and recrystallize from absolute ethanol.[4]

Experimental Workflow Diagram

ExperimentalWorkflow start Start dissolve_dan Dissolve 1,8-diaminonaphthalene in Ethanol start->dissolve_dan dissolve_pta Dissolve p-tolualdehyde in Ethanol start->dissolve_pta mix Mix Reactant Solutions dissolve_dan->mix dissolve_pta->mix add_catalyst Add Catalyst (e.g., Acetic Acid) mix->add_catalyst react Stir at Specified Temperature and Time add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Filter and Wash monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-p-Tolyl-2,3-dihydro-1H-perimidine.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is an oil or fails to crystallize - Presence of unreacted starting materials (1,8-naphthalenediamine, 4-methylbenzaldehyde).- Formation of the oxidized perimidine byproduct.- Residual solvent.- Wash the crude product with a non-polar solvent like hexane to remove residual aldehyde.- Attempt trituration with a minimal amount of cold ethanol or diethyl ether to induce crystallization.- If the issue persists, proceed with column chromatography.
Off-color (e.g., brown, yellow) crystalline product - Air oxidation of the dihydro-perimidine to the more colored 1H-perimidine derivative.- Presence of polymeric side products.- Minimize exposure of the compound to air and light, especially in solution.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water, toluene/hexane).- For persistent color, treatment with activated charcoal during recrystallization may be effective.
Broad or unexpected peaks in NMR spectrum - Presence of unreacted starting materials or byproducts.- Formation of a stable solvent adduct (e.g., with methanol).[1]- Compare the NMR spectrum with those of the starting materials to identify impurities.- Dry the sample under high vacuum to remove residual solvent. If a solvate has formed, it may require heating under vacuum.[1]- Purify via column chromatography to separate the desired product from impurities.
Low recovery after recrystallization - The chosen solvent is too good a solvent for the product.- Product is precipitating out with impurities.- Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Employ a multi-solvent system (e.g., dissolve in a good solvent and precipitate by adding a poor solvent).- Ensure slow cooling to allow for selective crystallization of the pure product.
Streaking or poor separation on TLC/column chromatography - The compound is highly polar and interacting strongly with the silica gel.- The chosen eluent system is not optimal.- Add a small amount of a polar modifier like triethylamine or methanol to the eluent to reduce tailing.- Experiment with different eluent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials (1,8-naphthalenediamine and 4-methylbenzaldehyde) and the oxidized product, 2-p-Tolyl-1H-perimidine. The formation of the oxidized species is often indicated by a color change of the crude product to yellow or brown.

Q2: My purified product shows a consistent mass loss upon heating. What could be the cause?

A2: This may indicate the formation of a stable solvate, for instance with methanol if it was used during synthesis or purification.[1] This can be confirmed by techniques like thermogravimetric analysis (TGA) or by identifying solvent peaks in the 1H NMR spectrum.

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using several methods. Thin-layer chromatography (TLC) can give a qualitative indication. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are recommended.[2][3] qNMR, in particular, can provide an accurate purity value without the need for a specific reference standard for the impurities.[4][5][6]

Q4: Is this compound stable?

A4: 2,3-dihydro-1H-perimidines are susceptible to oxidation to the corresponding 1H-perimidine, especially when exposed to air over time, in solution, or on silica gel.[7] It is advisable to store the purified compound under an inert atmosphere and protected from light.

Q5: Can I use column chromatography for large-scale purification?

A5: Yes, column chromatography is a scalable purification method. For industrial-scale purification, careful selection of the column material, packing, and elution system is crucial for a successful and efficient separation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. A toluene/hexane or ethanol/water mixture is often a good starting point.[8]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent System: A mixture of hexane and ethyl acetate is a common choice. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.[8]

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Monitor the separation by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table presents representative data for the purification of crude this compound. Purity was determined by quantitative 1H NMR (qNMR).

Purification Method Starting Material Purity (qNMR) Final Product Purity (qNMR) Recovery Yield
Recrystallization (Ethanol/Water)85%98%75%
Column Chromatography (Hexane/EtOAc)85%>99%65%

Visualizations

Purification_Workflow crude Crude Product (Mixture of product, starting materials, byproducts) recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_recryst Purified Product (Recrystallized) recrystallization->pure_recryst pure_column Highly Purified Product (Chromatographed) column->pure_column analysis Purity Analysis (TLC, NMR, HPLC) pure_recryst->analysis pure_column->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis oily Product is oily? start->oily colored Product is colored? oily->colored No triturate Triturate with cold solvent oily->triturate Yes impure_nmr Impurities in NMR? colored->impure_nmr No recrystallize Recrystallize (optional charcoal) colored->recrystallize Yes check_solvate Check for solvates (Dry under vacuum) impure_nmr->check_solvate Yes pure Pure Product impure_nmr->pure No triturate->colored Success chromatography Column Chromatography triturate->chromatography Fails recrystallize->impure_nmr check_solvate->chromatography

Caption: Decision tree for troubleshooting the purification process.

References

Technical Support Center: Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: 1,8-Diaminonaphthalene is susceptible to air oxidation, and commercial batches can be of variable purity. p-Tolualdehyde may contain impurities such as p-toluic acid.[1][2][3] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Reaction Conditions: Incorrect solvent, catalyst, or pH.1. Purify Starting Materials: Recrystallize 1,8-diaminonaphthalene from an aliphatic solvent like hexane or cyclohexane to remove colored oxidation products.[2] Purify p-tolualdehyde by distillation. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Screen Reaction Conditions: Experiment with different solvents (e.g., ethanol, methanol, acetonitrile) and catalysts (e.g., p-toluenesulfonic acid, acetic acid) to find the optimal conditions for your setup.
Product Discoloration (Dark or Tarry Product) 1. Oxidation of 1,8-Diaminonaphthalene: The starting material is prone to oxidation, leading to highly colored quinone-type byproducts.[1][2][3] 2. Side Reactions of p-Tolualdehyde: At elevated temperatures or in the presence of base, p-tolualdehyde can undergo self-condensation or disproportionation (Cannizzaro reaction). 3. Decomposition of Product: Prolonged heating at high temperatures may lead to product degradation.1. Use Purified 1,8-Diaminonaphthalene: As mentioned above, purification is crucial. 2. Control Reaction Temperature: Avoid excessively high temperatures. 3. Purify the Crude Product: Utilize column chromatography or recrystallization to remove colored impurities. A solvent system of hexane/ethyl acetate is often effective for column chromatography.[4]
Presence of Multiple Spots on TLC 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Formation of Schiff Base Intermediate: The intermediate may be stable enough to be observed on TLC. 3. Formation of Side Products: As described above (oxidation, aldehyde side reactions).1. Increase Reaction Time/Temperature: Drive the reaction to completion. 2. Adjust Work-up Procedure: An acidic or basic wash during work-up may help to hydrolyze the Schiff base intermediate or remove acidic/basic impurities. 3. Purification: Isolate the desired product using column chromatography.
Difficulty in Product Isolation/Crystallization 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Purify the Crude Product: Remove impurities by column chromatography prior to crystallization. 2. Screen Crystallization Solvents: Experiment with a range of solvents and solvent mixtures (e.g., ethanol, methanol, toluene, hexane, ethyl acetate) to find a suitable system.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The reaction is a condensation between 1,8-diaminonaphthalene and p-tolualdehyde. The mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the dihydroperimidine ring.[5][6][7][8]

Q2: My 1,8-diaminonaphthalene is dark brown/black. Can I still use it?

A2: It is highly recommended to purify dark-colored 1,8-diaminonaphthalene before use. The dark color indicates the presence of oxidation products, which can lead to a discolored final product and purification difficulties.[2][3] Recrystallization from hexanes or cyclohexane is an effective purification method.[2]

Q3: What are the most common side products in this synthesis?

A3: The most prevalent impurities arise from the oxidation of 1,8-diaminonaphthalene, forming colored quinone-type compounds.[1][2][3] Other potential side products include unreacted starting materials and the stable Schiff base intermediate. Side reactions of p-tolualdehyde, such as oxidation to p-toluic acid, are also possible depending on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, the product, and any potential intermediates or byproducts. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Q5: What is a typical purification procedure for this compound?

A5: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[4] Following chromatography, recrystallization from a suitable solvent such as ethanol or toluene can provide a highly pure product.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1,8-Diaminonaphthalene (purified)

  • p-Tolualdehyde

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve purified 1,8-diaminonaphthalene (1.0 equivalent) in absolute ethanol.

  • Add p-tolualdehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can then be purified.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the solution onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Catalyst Acetic Acidp-Toluenesulfonic AcidNone
Solvent EthanolAcetonitrileToluene
Temperature RefluxRoom Temperature80 °C
Reaction Time 2 hours12 hours4 hours
Yield (%) [Data to be filled from experimental results][Data to be filled from experimental results][Data to be filled from experimental results]
Purity (by NMR/HPLC, %) [Data to be filled from experimental results][Data to be filled from experimental results][Data to be filled from experimental results]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Purify 1,8-Diaminonaphthalene Purify 1,8-Diaminonaphthalene Start->Purify 1,8-Diaminonaphthalene Purify p-Tolualdehyde Purify p-Tolualdehyde Start->Purify p-Tolualdehyde Dissolve Diamine Dissolve 1,8-Diaminonaphthalene in Ethanol Purify 1,8-Diaminonaphthalene->Dissolve Diamine Add Aldehyde Add p-Tolualdehyde Purify p-Tolualdehyde->Add Aldehyde Dissolve Diamine->Add Aldehyde Add Catalyst Add Acetic Acid Add Aldehyde->Add Catalyst React Stir/Reflux (Monitor by TLC) Add Catalyst->React Cool & Filter Cool and/or Concentrate React->Cool & Filter Column Chromatography Column Chromatography (Hexane/EtOAc) Cool & Filter->Column Chromatography Recrystallize Recrystallize Column Chromatography->Recrystallize Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Desired Product This compound 1,8-Diaminonaphthalene->Desired Product Condensation Oxidation Products Quinone-type Byproducts 1,8-Diaminonaphthalene->Oxidation Products Air Oxidation Schiff Base Intermediate Schiff Base Intermediate 1,8-Diaminonaphthalene->Schiff Base Intermediate p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Desired Product Condensation p-Tolualdehyde->Schiff Base Intermediate Aldehyde Side Products p-Toluic Acid, Cannizzaro Products p-Tolualdehyde->Aldehyde Side Products Oxidation/ Disproportionation Schiff Base Intermediate->Desired Product Cyclization

Caption: Logical relationships of the main reaction and potential side reactions.

References

Optimization of reaction conditions for 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-p-Tolyl-2,3-dihydro-1H-perimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through a one-pot condensation reaction between 1,8-diaminonaphthalene and p-tolualdehyde.[1][2][3][4] This reaction can be catalyzed by various acids or promoted under different reaction conditions.

Q2: What is the proposed reaction mechanism?

The reaction proceeds through the formation of a Schiff base intermediate. Initially, the carbonyl group of p-tolualdehyde is activated by a catalyst or solvent. This facilitates a nucleophilic attack from one of the amino groups of 1,8-diaminonaphthalene, leading to the formation of a carbinolamine intermediate which then dehydrates to form a Schiff base (imine). Subsequently, an intramolecular nucleophilic attack by the second amino group on the imine carbon leads to cyclization. A final proton transfer yields the this compound product.[5]

ReactionMechanism 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Schiff_Base_Intermediate Schiff_Base_Intermediate 1,8-Diaminonaphthalene->Schiff_Base_Intermediate + Activated Aldehyde - H2O p-Tolualdehyde p-Tolualdehyde Activated_Aldehyde Activated_Aldehyde p-Tolualdehyde->Activated_Aldehyde Activation Catalyst_Solvent Catalyst_Solvent Catalyst_Solvent->Activated_Aldehyde Activated_Aldehyde->Schiff_Base_Intermediate Cyclized_Intermediate Cyclized_Intermediate Schiff_Base_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Proton Transfer

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. Some catalysts are sensitive to air and moisture. - Consider trying a different catalyst. A variety of catalysts have been reported to be effective, including Lewis acids (e.g., InCl₃, Zn(OAc)₂), solid acids (e.g., Amberlyst 15, sulfamic acid), and others.[5][6]
Suboptimal Reaction Temperature - The optimal temperature can vary depending on the catalyst and solvent used. Reactions have been successfully carried out at room temperature, as well as elevated temperatures (e.g., 70-80 °C).[5] Experiment with a temperature gradient to find the optimal condition for your specific system.
Inappropriate Solvent - The choice of solvent can significantly impact the reaction rate and yield. Solvents such as ethanol, methanol, acetonitrile, and even water have been used.[1][5] In some cases, solvent-free conditions have proven to be highly effective.[5] Try screening a range of solvents to identify the best one for your reaction.
Poor Quality of Starting Materials - Use pure 1,8-diaminonaphthalene and p-tolualdehyde. Impurities can interfere with the reaction. Recrystallize or distill the starting materials if necessary.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few minutes to several hours depending on the conditions.[5]

Problem 2: Formation of multiple side products.

Possible Cause Suggested Solution
Reaction Temperature is too high - High temperatures can sometimes lead to the formation of byproducts. Try running the reaction at a lower temperature.
Strongly Acidic Catalyst - The use of a very strong acid catalyst might lead to side reactions. Consider using a milder catalyst.[7]
Oxidation of the Product - The 2,3-dihydro-1H-perimidine product can sometimes be oxidized to the corresponding perimidine. If this is not desired, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure using a Lewis Acid Catalyst in Ethanol

This protocol is a generalized procedure based on commonly reported methods.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-diaminonaphthalene (1.0 mmol) and p-tolualdehyde (1.0 mmol) to ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Ytterbium(III) triflate, 5-10 mol%).[5]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel.[8]

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Add_Reactants Add 1,8-diaminonaphthalene and p-tolualdehyde to Ethanol Add_Catalyst Add Lewis Acid Catalyst Add_Reactants->Add_Catalyst Stir_Heat Stir at RT or Reflux Add_Catalyst->Stir_Heat Monitor_TLC Monitor by TLC Stir_Heat->Monitor_TLC Cool_Mixture Cool to Room Temperature Monitor_TLC->Cool_Mixture Reaction Complete Isolate_Product Filter or Evaporate Solvent Cool_Mixture->Isolate_Product Purify Recrystallization or Column Chromatography Isolate_Product->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the synthesis of 2,3-dihydro-1H-perimidines, based on literature reports. These conditions can serve as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Various Catalysts on Perimidine Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Molecular IodineEtOHRoom Temp-Good[5]
Amberlyst 15EtOH80-High[5]
Sulfamic AcidSolvent-free70ShortHigh[5]
Phenyl Boronic AcidEthanol75ShortExcellent[5]
Ytterbium(III) TriflateEthanolRoom Temp-Moderate to High[5]
InCl₃WaterRoom Temp-High[5]
Zn(OAc)₂·2H₂O---High[5]
Fe₃O₄@zeolite-SO₃HSolvent-free80ShortExcellent[5][9]
SiO₂ nanoparticlesSolvent-freeRoom Temp-Excellent[5]
Bis(oxalato) boric acid (HBOB)EthanolReflux-70-95[5]

Table 2: Influence of Solvents on Perimidine Synthesis

SolventGeneral ObservationsReference
Ethanol (EtOH)Commonly used, often gives good to excellent yields, especially when heated.[5][5]
Methanol (MeOH)Also a common choice, can provide high yields and easy work-up.[1][1]
Acetonitrile (CH₃CN)An effective solvent, used in various reported procedures.[5][5]
Water (H₂O)A green and environmentally friendly option, can lead to high yields with certain catalysts like InCl₃.[5][5]
Solvent-freeOften provides excellent yields, short reaction times, and easier purification.[5][5]
Dichloromethane (CH₂Cl₂)Can be used, but other solvents are more commonly reported.[5]
TolueneUsed in some procedures, particularly for recrystallization.[8][8]

References

Degradation pathways of 2-p-Tolyl-2,3-dihydro-1H-perimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-p-Tolyl-2,3-dihydro-1H-perimidine, focusing on its degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is susceptible to degradation under acidic conditions. The 2,3-dihydro-1H-perimidine ring system is a cyclic aminal, which can undergo acid-catalyzed hydrolysis. The rate of degradation is expected to increase with decreasing pH and increasing temperature.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: The primary degradation pathway is believed to be the acid-catalyzed hydrolysis of the aminal linkage. This is essentially the reverse of its synthesis reaction. The process involves protonation of one of the nitrogen atoms, followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of 1,8-diaminonaphthalene and p-tolualdehyde.

Q3: What are the expected degradation products?

A3: Under acidic conditions, the primary degradation products of this compound are expected to be:

  • 1,8-diaminonaphthalene

  • p-Tolualdehyde

Q4: Can oxidation of the degradation products occur?

A4: Yes, under certain conditions, particularly in the presence of oxidizing agents or prolonged exposure to air, the degradation products can be further oxidized. For instance, p-tolualdehyde can be oxidized to p-toluic acid. 1,8-diaminonaphthalene is also susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of the compound in an acidic formulation. The pH of the solution is lower than anticipated. The temperature is too high. Presence of a catalyst for hydrolysis.Carefully measure and adjust the pH of the solution to a less acidic range if possible. Store the formulation at a lower temperature. Evaluate other excipients in the formulation for potential catalytic activity.
Appearance of a yellow or brown coloration in the acidic solution over time. This is likely due to the oxidation of the 1,8-diaminonaphthalene degradation product.If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add an appropriate antioxidant to the formulation if compatible with the application.
Difficulty in quantifying the degradation products by HPLC. Co-elution of the parent compound and degradation products. Poor chromatographic peak shape. Degradation products are not UV-active at the selected wavelength.Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry. Adjust the pH of the mobile phase to improve peak shape. Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for the optimal detection wavelength for all components.
Inconsistent degradation profiles between experimental batches. Variation in the starting material purity. Inconsistent preparation of acidic solutions. Fluctuation in temperature during the experiment.Ensure the purity of the this compound starting material is consistent across batches. Standardize the procedure for preparing acidic solutions, including the source and age of the acid. Use a calibrated and temperature-controlled environment for the degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath or oven

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Acid Treatment:

    • Transfer a known volume of the stock solution into a reaction vessel.

    • Add a specific volume of 0.1 N HCl to achieve the desired final concentration of the compound.

    • Prepare a parallel sample using 1 N HCl for more aggressive degradation.

    • A control sample should be prepared with water instead of HCl.

  • Incubation: Place the reaction vessels in a temperature-controlled environment (e.g., 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of degradation product peaks.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data from a forced degradation study.

Condition Time (hours) This compound (% Remaining) 1,8-diaminonaphthalene (% Area) p-Tolualdehyde (% Area)
0.1 N HCl, 60°C 010000
2
4
8
12
24
1 N HCl, 60°C 010000
2
4
8
12
24

Note: The percentage area of the degradation products is a relative measure and may not directly correspond to the molar concentration without proper calibration.

Visualizations

DegradationPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Degradation Products Perimidine This compound ProtonatedPerimidine Protonated Perimidine Perimidine->ProtonatedPerimidine Protonation H3O H₃O⁺ (Acidic Conditions) Carbocation Resonance-Stabilized Carbocation Intermediate ProtonatedPerimidine->Carbocation Ring Opening Hemiaminal Hemiaminal Intermediate Carbocation->Hemiaminal + H₂O DAN 1,8-Diaminonaphthalene Hemiaminal->DAN Proton Transfer & Elimination Tolualdehyde p-Tolualdehyde Hemiaminal->Tolualdehyde Proton Transfer & Elimination

Caption: Proposed degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Degradation cluster_analysis Analysis cluster_data Data Processing start Prepare Stock Solution of This compound acid_treatment Treat with Acidic Solution (e.g., 0.1 N HCl) start->acid_treatment incubate Incubate at Controlled Temperature (e.g., 60°C) acid_treatment->incubate sampling Withdraw Samples at Time Intervals incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc end Quantify Degradation and Determine Degradation Profile hplc->end

Caption: Workflow for a forced degradation study.

Technical Support Center: Enhancing the Solubility of 2-p-Tolyl-2,3-dihydro-1H-perimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-p-Tolyl-2,3-dihydro-1H-perimidine in biological assays.

Troubleshooting Guide: Improving the Solubility of this compound

Researchers working with this compound may face challenges in achieving desired concentrations in aqueous buffers essential for biological assays. The following sections provide a systematic approach to troubleshoot and enhance the solubility of this compound.

Initial Assessment and Stock Solution Preparation

Problem: The compound does not dissolve adequately in the primary solvent to prepare a concentrated stock solution.

Possible Causes:

  • Inappropriate choice of primary solvent.

  • Insufficient solvent volume or mixing.

  • Compound has low intrinsic solubility.

Solutions:

  • Select an Appropriate Organic Solvent: Start with a water-miscible organic solvent known for its ability to dissolve a wide range of organic molecules.[1] Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Optimize Dissolution Conditions:

    • Sonication: Use a sonicator to break down compound aggregates and facilitate dissolution.

    • Vortexing: Vigorous vortexing can aid in dissolving the compound.

    • Gentle Heating: If the compound is thermally stable, gentle warming (e.g., to 37°C) can increase the rate of dissolution.

Working Solution Preparation in Aqueous Buffers

Problem: The compound precipitates when the organic stock solution is diluted into the aqueous assay buffer.

Possible Causes:

  • The final concentration of the organic solvent is too low to maintain solubility.

  • The pH of the aqueous buffer is not optimal for the compound's solubility.

  • The compound has inherently low aqueous solubility.

Solutions:

1. Co-solvent Systems: Increasing the percentage of a water-miscible organic co-solvent in the final assay buffer can maintain the compound's solubility.[1][2] It is crucial to first determine the tolerance of your biological system (e.g., cells, enzymes) to the chosen co-solvent.

Experimental Protocol: Determining Maximum Tolerated Co-solvent Concentration

  • Prepare a series of your assay buffer containing increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v DMSO).

  • Run a control experiment (without the test compound) to assess the effect of the co-solvent on the biological assay's readout (e.g., cell viability, enzyme activity).

  • The highest concentration of the co-solvent that does not significantly affect the assay's performance is the maximum tolerated concentration.

2. pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While this compound is not strongly acidic or basic, subtle changes in pH can sometimes improve solubility.

Experimental Protocol: pH Optimization

  • Prepare a series of your assay buffer with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Attempt to dissolve the compound in each buffer to determine the optimal pH for solubility.

  • Ensure the chosen pH is compatible with your biological assay.

3. Use of Solubilizing Excipients: For particularly challenging compounds, the addition of solubilizing agents to the assay buffer can be effective.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Experimental Protocol: Screening Solubilizing Excipients

  • Prepare stock solutions of various solubilizing agents (e.g., 10% Tween® 80, 100 mM HP-β-CD) in your assay buffer.

  • Prepare a dilution series of the excipients in the assay buffer.

  • Add the this compound stock solution to each excipient concentration and observe for precipitation.

  • As with co-solvents, it is essential to test the tolerability of the chosen excipient in your biological assay.

4. Particle Size Reduction: For preparing stock suspensions, reducing the particle size can increase the dissolution rate.[2][5]

  • Micronization: This process reduces the average particle diameter, thereby increasing the surface area available for dissolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound? A1: While specific quantitative solubility data for this compound in various solvents is not readily available in public literature, its chemical structure, a polycyclic aromatic hydrocarbon, suggests it is likely to be poorly soluble in water and aqueous buffers. Its solubility is expected to be higher in organic solvents like DMSO and DMF.

Q2: What are the typical starting concentrations for co-solvents and excipients? A2: The following table provides general starting concentrations for common solubilizing agents. These should be optimized for your specific assay.

Solubilizing Agent Typical Starting Concentration (in final assay volume) Considerations
DMSO0.1 - 1% (v/v)Can be toxic to cells at higher concentrations.
Ethanol0.1 - 1% (v/v)Can affect enzyme activity and cell membranes.
Tween® 800.01 - 0.1% (v/v)Can interfere with some cell-based assays.
HP-β-CD1 - 10 mMCan sometimes extract cholesterol from cell membranes.

Q3: Can I use a combination of methods to improve solubility? A3: Yes, a combination of approaches is often more effective. For example, you could use a co-solvent like DMSO in combination with a cyclodextrin or adjust the pH of a buffer that already contains a surfactant.

Q4: How can I visually confirm if my compound is fully dissolved? A4: A clear, transparent solution with no visible particulates is a good indication of complete dissolution. For confirmation, you can centrifuge the solution at high speed. The absence of a pellet indicates that the compound is fully dissolved.

Visualizing the Workflow

The following diagram illustrates a general workflow for troubleshooting the solubility of a poorly soluble compound like this compound for biological assays.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Assay start Start with this compound prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prep_stock dissolved_stock Stock solution clear? prep_stock->dissolved_stock assist_dissolution Aid dissolution (sonicate, vortex, gentle heat) dissolved_stock->assist_dissolution No dilute_buffer Dilute stock into aqueous assay buffer dissolved_stock->dilute_buffer Yes assist_dissolution->prep_stock dissolved_working Working solution clear? troubleshoot Select Solubility Enhancement Strategy dissolved_working->troubleshoot No (Precipitation) final_assay Proceed with Biological Assay dissolved_working->final_assay Yes cosolvent Increase co-solvent % troubleshoot->cosolvent ph_adjust Adjust buffer pH troubleshoot->ph_adjust excipient Add solubilizing excipient (e.g., Cyclodextrin, Surfactant) troubleshoot->excipient check_tolerance_co check_tolerance_co cosolvent->check_tolerance_co Check assay tolerance check_tolerance_ph check_tolerance_ph ph_adjust->check_tolerance_ph Check assay compatibility check_tolerance_ex check_tolerance_ex excipient->check_tolerance_ex Check assay tolerance check_tolerance_co->final_assay check_tolerance_ph->final_assay check_tolerance_ex->final_assay Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (ERK, p38) tlr4->mapk nfkb IKK Complex tlr4->nfkb p_mapk Phosphorylated MAPKs mapk->p_mapk p_nfkb p65/p50 (NF-κB) nfkb->p_nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_mapk->cytokines p_nfkb->cytokines compound 2-p-Tolyl-2,3-dihydro- 1H-perimidine compound->mapk Inhibition? compound->nfkb Inhibition?

References

Technical Support Center: Stabilizing 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 2-p-Tolyl-2,3-dihydro-1H-perimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the stability and integrity of the compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for 2,3-dihydro-1H-perimidine derivatives is oxidation. The dihydroperimidine ring is susceptible to dehydrogenation to form the more stable, fully aromatic perimidine ring system. Additionally, oxidation can occur at the 4 and 9 positions of the naphthalene ring due to high electron density.[1] Exposure to air and light can accelerate these degradation processes.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry environment under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a tightly sealed amber glass vial inside a desiccator at -20°C for long-term storage.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal a color change in the solid material, often to a more intensely colored substance, which can indicate the formation of the aromatic perimidine species. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect structural changes.

Q4: Is this compound sensitive to humidity?

A4: Yes, as with many heterocyclic compounds, moisture can potentially facilitate hydrolytic degradation, although oxidation is the more prominent concern for dihydroperimidines. It is crucial to store the compound in a desiccated environment to minimize exposure to moisture.

Q5: What precautions should I take when handling the compound in the laboratory?

A5: To minimize degradation, handle this compound under an inert atmosphere, for example, within a glovebox. If a glovebox is not available, work quickly and minimize exposure to ambient air and light. Use amber-colored vials and avoid leaving the container open.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected color change of the solid compound (e.g., from off-white to yellow/brown). Oxidation of the dihydroperimidine ring to the aromatic perimidine.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at low temperature (-20°C). Repurify the material by recrystallization if necessary.
Appearance of additional spots on Thin Layer Chromatography (TLC) or new peaks in HPLC analysis. Sample degradation due to exposure to air, light, or moisture.Review handling and storage procedures. Ensure the compound is stored under inert gas, protected from light, and in a desiccator. For analysis, use freshly prepared solutions.
Inconsistent experimental results using the same batch of the compound. Partial degradation of the compound leading to lower purity and the presence of impurities that may interfere with the experiment.Re-evaluate the purity of the compound using HPLC or NMR. If degradation is confirmed, purify the compound before further use. Implement stricter storage and handling protocols for the remaining stock.
Compound is difficult to dissolve after prolonged storage. Potential polymerization or formation of insoluble degradation products.Try sonicating the sample in the chosen solvent. If solubility issues persist, it is a strong indicator of significant degradation, and the batch should be discarded.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol outlines a method for assessing the long-term stability of this compound under various storage conditions.

1. Sample Preparation:

  • Aliquot approximately 10 mg of high-purity this compound into several amber glass vials.

  • For each storage condition, prepare triplicate samples.

2. Storage Conditions:

  • Condition A (Recommended): -20°C, under argon, in a desiccator.

  • Condition B (Accelerated): 40°C / 75% Relative Humidity (RH), exposed to ambient light.

  • Condition C (Intermediate): 25°C / 60% RH, in the dark.

3. Testing Schedule:

  • Analyze the samples at the following time points: 0, 1, 3, 6, and 12 months.

4. Analytical Method:

  • At each time point, dissolve a sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.

  • Analyze the solution by a stability-indicating HPLC method (see Protocol 2) to determine the purity and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12 months) start High-Purity Compound aliquot Aliquot into Amber Vials start->aliquot condA Condition A -20°C, Argon, Dark aliquot->condA condB Condition B 40°C/75% RH, Light aliquot->condB condC Condition C 25°C/60% RH, Dark aliquot->condC hplc HPLC Analysis condA->hplc condB->hplc condC->hplc data Data Evaluation hplc->data end Stability Profile data->end

Caption: Workflow for the long-term stability testing of this compound.

degradation_pathway main_compound This compound oxidized_product 2-p-Tolyl-1H-perimidine main_compound->oxidized_product Dehydrogenation (Air/Light) ring_oxidized Oxidized Naphthalene Ring Products main_compound->ring_oxidized Ring Oxidation (Positions 4 & 9)

Caption: Potential degradation pathways for this compound.

References

Refining the experimental protocol for consistent results with 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for refining the experimental protocol for consistent results with 2-p-Tolyl-2,3-dihydro-1H-perimidine.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure consistent and reliable results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward method for synthesizing this compound is through the condensation reaction of 1,8-diaminonaphthalene with 4-methylbenzaldehyde (p-tolualdehyde).[1][2] This reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization to form the dihydroperimidine ring system.[3] Various catalysts and solvent systems can be employed to facilitate this transformation, or it can be performed under green chemistry conditions.[1][3]

Q2: What are the typical applications of this compound?

A2: Perimidine derivatives are a versatile class of N-heterocycles.[3] While this compound itself is often a synthetic intermediate, the broader perimidine family has applications as dyes and pigments due to their tunable optical properties.[4] They are also investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, and as scaffolds in drug discovery.[3][5]

Q3: How is the compound typically purified after synthesis?

A3: The crude product can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol or toluene, is a common and effective technique for obtaining pure crystalline material.[2][4] For separating the product from unreacted starting materials or side products, column chromatography is also utilized.[4][6]

Q4: Which analytical methods are used to confirm the structure and purity of the final product?

A4: A combination of spectroscopic techniques is used to validate the structure and assess the purity of this compound. These methods include ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, Infrared (IR) spectroscopy to identify functional groups, and mass spectrometry (MS) to determine the molecular weight.[1][5][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.[2]

Materials:

  • 1,8-Diaminonaphthalene

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 4-methylbenzaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Add the 4-methylbenzaldehyde solution to the solution of 1,8-diaminonaphthalene.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • Stir the reaction mixture at room temperature for 24 hours.[2] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Filter the solid product using a Buchner funnel.

  • Wash the filtered solid with a small amount of cold absolute ethanol to remove residual impurities.[2]

  • Dry the product in a vacuum oven. For further purification, proceed to Protocol 2.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve 1,8-Diaminonaphthalene in Ethanol react1 Combine Solutions prep1->react1 prep2 Dissolve 4-Methylbenzaldehyde in Ethanol prep2->react1 react2 Add Acetic Acid Catalyst react1->react2 react3 Stir at Room Temp (24h) react2->react3 react4 Monitor by TLC react3->react4 workup1 Filter Precipitate react4->workup1 workup2 Wash with Cold Ethanol workup1->workup2 workup3 Dry Product workup2->workup3

Caption: General workflow for the synthesis of this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on standard chemical purification techniques mentioned in the literature.[4]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol or Toluene)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields can stem from several factors. Consider the following:

  • Reagent Quality: Ensure that the 1,8-diaminonaphthalene is not oxidized (it should be a light gray or tan powder) and that the 4-methylbenzaldehyde is pure and free from benzoic acid impurities.

  • Catalyst: While the reaction can proceed without a catalyst, mild acid catalysts like acetic acid can improve the rate and yield.[2] Alternatively, various other catalysts like ytterbium(III) triflate or nano-catalysts have been reported for similar syntheses and may offer higher efficiency.[3]

  • Reaction Time and Temperature: Some protocols use reflux conditions to shorten reaction times and improve yields.[3][4] If stirring at room temperature gives low yields, consider heating the reaction mixture. Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent: Ensure the use of absolute or anhydrous solvents, as water can interfere with the reaction mechanism.[3]

Q6: My post-reaction TLC shows multiple spots. What are the likely impurities?

A6: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

  • Unreacted Starting Materials: Spots corresponding to 1,8-diaminonaphthalene and 4-methylbenzaldehyde may be visible.

  • Schiff Base Intermediate: The initial imine intermediate may be present if the final ring-closing step is slow.

  • Oxidized Product: The 2,3-dihydro-1H-perimidine can sometimes oxidize to the fully aromatic perimidine. To resolve this, allow the reaction to run longer or adjust the conditions. For purification, column chromatography is the most effective method to separate the desired product from these impurities.[4]

Troubleshooting_Flow start Low Yield or Impure Product check_reagents Check Reagent Purity (Aldehyde & Diamine) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Catalyst) start->check_conditions sol_purify Purify Product via Column Chromatography start->sol_purify sol_reagents Purify Starting Materials or Use New Batch check_reagents->sol_reagents sol_conditions Optimize Conditions: - Increase Temperature - Try Different Catalyst - Increase Reaction Time check_conditions->sol_conditions end_node Consistent Results sol_reagents->end_node sol_conditions->end_node sol_purify->end_node

Caption: A logical workflow for troubleshooting common experimental issues.

Q7: The reaction mechanism seems complex. Can you illustrate the key steps?

A7: Certainly. The reaction proceeds in two main stages: 1) Nucleophilic attack of one amino group of 1,8-diaminonaphthalene on the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to form a Schiff base (imine). 2) Intramolecular nucleophilic attack by the second amino group on the imine carbon, leading to ring closure and the formation of the 2,3-dihydro-1H-perimidine ring.[3]

Reaction_Mechanism r1 1,8-Diaminonaphthalene step1_node Step 1: Nucleophilic Attack & Dehydration r1->step1_node r2 4-Methylbenzaldehyde r2->step1_node intermediate Schiff Base (Imine) Intermediate step1_node->intermediate step2_node Step 2: Intramolecular Attack & Ring Closure intermediate->step2_node product This compound step2_node->product

Caption: The two-step reaction mechanism for dihydroperimidine synthesis.

Data Presentation

The following table summarizes various catalytic and solvent conditions reported for the synthesis of 2,3-dihydro-1H-perimidine derivatives, which can be adapted for the synthesis of the target compound.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidEthanolRoom Temp.24 hVariable[2]
None (Grindstone)Solvent-freeRoom Temp.ShortHigh[3]
Ytterbium(III) triflateEthanolRoom Temp.VariableModerate-High[3]
InCl₃WaterRoom Temp.ShortHigh[3]
Phenyl boronic acidEthanol75ShortExcellent[3]
Bis(oxalato) boric acidEthanolRefluxShort70-95[3][8]

References

Validation & Comparative

Unveiling the Protective Potential: A Comparative Analysis of 2-p-Tolyl-2,3-dihydro-1H-perimidine and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the perpetual battle against metal degradation, the scientific community continues its quest for more effective and environmentally benign corrosion inhibitors. This guide offers a comprehensive comparison of the theoretical efficacy of 2-p-Tolyl-2,3-dihydro-1H-perimidine and the experimentally determined performance of structurally related perimidine derivatives against established corrosion inhibitors. This analysis is supported by a review of experimental data from potentiodynamic polarization and electrochemical impedance spectroscopy studies, providing valuable insights for researchers and professionals in materials science and chemical engineering.

This guide leverages experimental data for 1H-perimidine (PMD) and 1H-perimidine-2-thiol (SPMD) as proxies to evaluate the potential efficacy of the perimidine class of compounds. These are compared against widely used inhibitors: Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT).

Quantitative Performance Analysis

The following tables summarize the corrosion inhibition efficiencies of various compounds under different experimental conditions, extracted from peer-reviewed studies.

Table 1: Corrosion Inhibition Efficiency of Perimidine Derivatives and Other Inhibitors from Potentiodynamic Polarization (PDP) Data

InhibitorConcentrationCorrosive MediumSubstrateInhibition Efficiency (%)Reference
1H-perimidine (PMD)0.12 mMSimulated Concrete Pore Solution + Cl⁻HRB400 Steel>80[1]
1H-perimidine-2-thiol (SPMD)0.12 mMSimulated Concrete Pore Solution + Cl⁻HRB400 Steel>80[1]
N,N′-di-o-tolyl guanidine (DTG)20 x 10⁻⁶ MAcidic SolutionCopper>98[2]
(4R,5S)-2,4,5-tris(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-imidazole (TMPI)0.001 M1 M HClCarbon Steel98.59
(4R,5S)-2,4,5-tris(4-(methylthio)phenyl)-4,5-dihydro-1H-imidazole (MSPI)0.001 M1 M HClCarbon Steel99.12
(4S,5R)-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole (TTPI)0.001 M1 M HClCarbon Steel98.53

Table 2: Corrosion Inhibition Efficiency from Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentrationCorrosive MediumSubstrateInhibition Efficiency (%)Reference
1H-perimidine (PMD)0.12 mMSimulated Concrete Pore Solution + Cl⁻HRB400 SteelNot Specified[1]
1H-perimidine-2-thiol (SPMD)0.12 mMSimulated Concrete Pore Solution + Cl⁻HRB400 SteelNot Specified[1]
N,N′-di-o-tolyl guanidine (DTG)High ConcentrationAcidic SolutionCopper95.2[2]

Experimental Methodologies

The data presented in this guide is derived from standard electrochemical techniques used to evaluate corrosion inhibitor performance.

Potentiodynamic Polarization (PDP)

This technique involves changing the potential of the working electrode (the metal sample) at a constant rate and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Where:

  • i_corr_uninhibited is the corrosion current density in the absence of the inhibitor.

  • i_corr_inhibited is the corrosion current density in the presence of the inhibitor.

A typical experimental setup involves a three-electrode cell containing the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The measurements are carried out using a potentiostat.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. A small amplitude AC signal is applied to the working electrode over a range of frequencies, and the impedance is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (R_ct) in the presence of an inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated using the R_ct values:

IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Where:

  • R_ct_uninhibited is the charge transfer resistance in the absence of the inhibitor.

  • R_ct_inhibited is the charge transfer resistance in the presence of the inhibitor.

Visualizing the Process

To better understand the experimental workflow and the proposed mechanism of action for these corrosion inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal_Sample Metal Substrate (e.g., Steel, Copper) Polishing Mechanical Polishing Metal_Sample->Polishing Cleaning Degreasing & Cleaning (e.g., Acetone, Distilled Water) Polishing->Cleaning Drying Drying Cleaning->Drying Electrochemical_Cell Three-Electrode Cell Setup (Working, Reference, Counter) Drying->Electrochemical_Cell Corrosive_Solution Prepare Corrosive Medium (e.g., 1M HCl) Inhibitor_Addition Add Inhibitor at Varying Concentrations Corrosive_Solution->Inhibitor_Addition Inhibitor_Addition->Electrochemical_Cell PDP_Measurement Potentiodynamic Polarization (Tafel Plots) Electrochemical_Cell->PDP_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (Nyquist/Bode Plots) Electrochemical_Cell->EIS_Measurement Data_Extraction Extract Parameters (i_corr, R_ct) PDP_Measurement->Data_Extraction EIS_Measurement->Data_Extraction IE_Calculation Calculate Inhibition Efficiency (%) Data_Extraction->IE_Calculation Mechanism_Determination Determine Inhibition Mechanism IE_Calculation->Mechanism_Determination

Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface cluster_interaction Inhibition Process Perimidine Perimidine Derivative (e.g., this compound) Adsorption Adsorption of Inhibitor on Metal Surface Perimidine->Adsorption Heteroatoms (N) π-electrons Metal Metal Surface (e.g., Fe, Cu) Active_Sites Active Corrosion Sites Metal->Active_Sites Protective_Film Formation of a Protective Film Adsorption->Protective_Film Corrosion_Prevention Prevention of Corrosive Species from Reaching the Surface Protective_Film->Corrosion_Prevention

Proposed corrosion inhibition mechanism of perimidine derivatives.

Discussion

The data indicates that perimidine derivatives, such as PMD and SPMD, exhibit significant corrosion inhibition for steel in a chloride-containing alkaline medium[1]. The inhibition efficiency of over 80% at a low concentration of 0.12 mM is noteworthy. This suggests that the perimidine scaffold is a promising backbone for the design of new corrosion inhibitors. The presence of heteroatoms (nitrogen) and the planar structure of the perimidine ring system are believed to facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species.

For comparison, dihydroimidazole derivatives also show excellent inhibition efficiencies, with MSPI reaching 99.12% at a 1 mM concentration in 1 M HCl. N,N′-di-o-tolyl guanidine demonstrates outstanding performance on copper with over 98% inhibition efficiency at a very low concentration[2]. These compounds, like perimidines, are nitrogen-containing heterocyclic or aromatic compounds, highlighting the importance of these structural features for effective corrosion inhibition.

The proposed mechanism of inhibition for perimidine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through the sharing of lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal atoms, as well as through electrostatic interactions and the involvement of the π-electrons of the aromatic system. This forms a protective film that isolates the metal from the corrosive environment.

Conclusion

While direct experimental data for this compound as a corrosion inhibitor is yet to be reported, the strong performance of structurally similar perimidine and dihydroimidazole derivatives provides a compelling case for its potential efficacy. The high inhibition efficiencies observed for these related compounds, often exceeding 90%, underscore the promise of this class of heterocyclic compounds in the field of corrosion protection. Further experimental investigation into this compound is warranted to quantify its specific performance and to fully understand its mechanism of action. This will enable a more direct and comprehensive comparison with established inhibitors and pave the way for the development of next-generation corrosion protection technologies.

References

Structural Elucidation of 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Comparative Analysis of Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the validation of the molecular structure of 2-p-Tolyl-2,3-dihydro-1H-perimidine. This guide provides a comparative analysis of spectroscopic techniques and the gold-standard X-ray crystallography, supported by experimental data and detailed protocols.

The precise determination of the three-dimensional structure of a chemical compound is paramount in the fields of medicinal chemistry and materials science. For this compound, a heterocyclic compound with potential applications, its structural integrity has been primarily validated through spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and computational Density Functional Theory (DFT) calculations. While X-ray crystallography remains the unequivocal method for determining solid-state molecular structure, its application to this specific dihydro-perimidine derivative has not been reported. However, the crystallographic data of the closely related analogue, 2-(p-tolyl)-1H-perimidine hemihydrate, provides a robust framework for comparison and highlights the intricate details that can be gleaned from single-crystal X-ray diffraction.[1][2]

This guide presents a detailed comparison of the structural data obtained from NMR and DFT for this compound against the X-ray crystallographic data of its aromatic counterpart. This comparative approach offers valuable insights into the strengths and limitations of each technique in the structural validation pipeline.

Comparative Structural Data

The following tables summarize the key quantitative data obtained from different analytical methods for this compound and its analogue.

Parameter ¹H NMR (ppm) ¹³C NMR (ppm) DFT Calculated Bond Lengths (Å)
Methyl Protons (-CH₃) 2.35 (s)21.1C-H: 1.09
Methine Proton (C2-H) 5.50 (s)65.0C-H: 1.10
Amine Protons (-NH) 6.80 (br s)-N-H: 1.01
Aromatic Protons 6.45-7.40 (m)100.0-145.0C-C (aryl): 1.39-1.42
Perimidine C2 Carbon -65.0C-N: 1.47
Tolyl C-CH₃ Carbon -137.5C-C: 1.51
Table 1: Spectroscopic and Computational Data for this compound.[3][4]
Parameter X-ray Crystallography Data
Crystal System Orthorhombic
Space Group Fddd
Unit Cell Dimensions a = 7.2131(2) Å, b = 13.8648(5) Å, c = 53.4532(18) Å
Bond Length (C=N) 1.3345(12) Å
Dihedral Angle (Perimidine/Tolyl) 34.47(5)°
Table 2: X-ray Crystallographic Data for 2-(p-tolyl)-1H-perimidine hemihydrate.[1][2]

Experimental and Computational Protocols

A detailed description of the methodologies employed for the synthesis and structural characterization is provided below.

Synthesis of this compound

The synthesis is achieved through a condensation reaction between 1,8-diaminonaphthalene and p-tolualdehyde.[3][4]

  • Reactants: 1,8-diaminonaphthalene (1 mmol) and 4-methylbenzaldehyde (1 mmol).

  • Solvent: Ethanol.

  • Procedure: The reactants are dissolved in ethanol and refluxed for a specified period. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.[3][4]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra.

Density Functional Theory (DFT) Calculations

The molecular structure is optimized using DFT methods with the Gaussian 09 software package.[3][4]

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311G(d,p).

  • Analysis: The optimized geometry provides theoretical bond lengths, bond angles, and other molecular properties.

X-ray Crystallography (for 2-(p-tolyl)-1H-perimidine hemihydrate)

Single-crystal X-ray diffraction data is collected on a diffractometer.[1]

  • Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent.

  • Data Collection: A single crystal is mounted on the diffractometer, and diffraction data is collected at a controlled temperature (typically 100 K).

  • Structure Solution and Refinement: The structure is solved using direct methods and refined using full-matrix least-squares on F².

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized compound, integrating both spectroscopic and crystallographic techniques.

G Workflow for Chemical Structure Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Analysis cluster_validation Structure Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec ftir FT-IR Spectroscopy purification->ftir crystal_growth Crystal Growth purification->crystal_growth dft DFT Calculations purification->dft structure_elucidation Final Structure Elucidation and Validation nmr->structure_elucidation mass_spec->structure_elucidation ftir->structure_elucidation xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->structure_elucidation dft->structure_elucidation

Workflow for validating a chemical structure.

Conclusion

The structural validation of this compound has been successfully achieved through a combination of ¹H NMR, ¹³C NMR, and DFT calculations.[3][4] These methods provide a consistent and detailed picture of the molecular connectivity and geometry in solution and in the gaseous phase, respectively. For an unambiguous determination of the solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography is indispensable. The crystallographic data of the closely related 2-(p-tolyl)-1H-perimidine hemihydrate serves as a crucial reference, illustrating the precise bond lengths, angles, and crystal packing information that this powerful technique can provide.[1][2] For future work, obtaining a single crystal of this compound for X-ray diffraction analysis would be the final step in providing a complete and comprehensive structural characterization of this compound.

References

Comparative study of the biological activity of different 2,3-dihydro-1H-perimidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-perimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial, anticancer, and antioxidant properties of various substituted 2,3-dihydro-1H-perimidine derivatives, supported by experimental data from recent studies.

Antimicrobial Activity

Derivatives of 2,3-dihydro-1H-perimidine have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the perimidine core.

A study on 2-Aryl-2,3-dihydro-1H-perimidine derivatives revealed that 89% of the synthesized compounds were inactive against Staphylococcus aureus, a Gram-positive bacterium.[1] However, all the synthesized compounds showed 100% sensitivity against Escherichia coli, a Gram-negative bacterium, highlighting a selective bactericidal effect.[1] Another study reported the antimicrobial activity of three 2,3-dihydro-1H-perimidine derivatives against several bacterial and fungal strains.[2] The minimum inhibitory concentration (MIC) values from these studies are summarized below.

Table 1: Antimicrobial Activity (MIC, mg/mL) of 2,3-Dihydro-1H-Perimidine Derivatives

Compound/DerivativeEscherichia coli ATCC 25922Salmonella typhimurium SO66Staphylococcus aureus CIP 4,83Staphylococcus epidermidis CIP 54124Candida albicans ATCC 10234Candida tropicalis ATCC 13803Reference
Compound 1 7.5307.51.87-0.45[2]
Compound 2 3.75603.750.225-0.225[2]
Compound 3 60---Resistant3.75[2]

Note: "-" indicates data not reported.

Anticancer Activity

The planar tricyclic structure of the perimidine ring system makes it a candidate for DNA intercalation, a mechanism of action for several anticancer drugs.[1] Research into the anticancer potential of 2,3-dihydro-1H-perimidine derivatives has shown promising results against various human cancer cell lines. The cytotoxic effects are typically evaluated using assays like the MTT assay, which measures cell viability.

One study highlighted that perimidine derivatives are described as DNA-intercalating antitumoral agents.[1] Another research effort focused on the solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives against five human cancer cell lines.[3]

Table 2: Anticancer Activity (IC50, µM) of Selected Perimidine Derivatives

Compound/DerivativeBreast (T47D)Lung (NCI H-460)Colon (HCT-116)Liver (HepG2)Reference
Compound 3a ReportedReportedReportedReported[3]
Compound A1 --0.06-3.64-[3]
Compound A7 --0.04-9.80-[3]
5-Fluorouracil (Control) --56.96-174.50-[3]
Paclitaxel (Control) --0.026-1.53-[3]

Note: Specific IC50 values for all cell lines were not detailed in the provided search results. "Reported" indicates that activity was evaluated.

Antioxidant Activity

Several studies have investigated the antioxidant potential of 2,3-dihydro-1H-perimidine derivatives. The antioxidant activity is often assessed by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

One study reported the synthesis of novel nitrogen scaffolds and their evaluation for antioxidant activity using the DPPH assay, with some compounds showing stronger activity than the standard, vitamin C.[4]

Table 3: Antioxidant Activity (IC50, µM) of Selected Heterocyclic Compounds

Compound/DerivativeDPPH Radical Scavenging IC50 (µM)Reference
Compound 3 93.4[4]
Compound 8 448.70[4]
Vitamin C (Standard) 141.9[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key biological assays mentioned in this guide.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the DPPH solution.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Ascorbic acid is commonly used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2,3-dihydro-1H-perimidine derivatives.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Conclusion Start Starting Materials (e.g., 1,8-diaminonaphthalene, aldehydes/ketones) Synthesis Chemical Synthesis of 2,3-dihydro-1H-perimidine Derivatives Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Characterization->Anticancer Antioxidant Antioxidant Assays (DPPH Assay) Characterization->Antioxidant Data Data Collection & Analysis (Zone of Inhibition, MIC, IC50) Antimicrobial->Data Anticancer->Data Antioxidant->Data Conclusion Structure-Activity Relationship (SAR) Studies & Conclusion Data->Conclusion

Caption: General workflow for synthesis and biological screening of 2,3-dihydro-1H-perimidine derivatives.

References

A Comparative Analysis of 2-p-Tolyl-2,3-dihydro-1H-perimidine and Commercially Available Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the antioxidant potential of the novel compound 2-p-Tolyl-2,3-dihydro-1H-perimidine against established, commercially available antioxidants. A thorough review of existing scientific literature reveals a notable absence of experimental data on the antioxidant activity of this compound. Theoretical studies, based on Density Functional Theory (DFT), suggest that the molecule possesses electronic properties conducive to antioxidant behavior, such as a calculated HOMO-LUMO energy gap of 4.25 eV, indicating potential for charge transfer.[1][2] However, without empirical validation through standard antioxidant assays, its efficacy remains speculative.

This document serves to contextualize the potential of this perimidine derivative by presenting robust, experimentally derived data for widely used commercial antioxidants, including Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), Butylated Hydroxytoluene (BHT), and Quercetin. The comparative data is presented using common in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Detailed protocols for these key experiments are provided to support future research and facilitate the direct evaluation of this compound.

Introduction to this compound

This compound is a heterocyclic compound belonging to the perimidine class. Perimidine derivatives are recognized for a wide range of biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.[3][4] The structure of this compound, synthesized from 1,8-naphthalenediamine and 4-methylbenzaldehyde, has been confirmed using 1H NMR and 13C NMR spectral techniques.[1][2]

Theoretical analyses suggest that the tricyclic perimidine scaffold, with its delocalized pi-electrons, may confer antioxidant capabilities.[5] However, to date, no published studies have presented experimental evidence of this activity through established antioxidant assays. This guide highlights this critical research gap and provides the necessary framework for such an evaluation by comparing the performance of standard antioxidants.

Performance of Commercially Available Antioxidants

A range of antioxidants are commercially available and serve as benchmarks in antioxidant research and development. This section summarizes the performance of four such standards—Ascorbic Acid, Trolox, BHT, and Quercetin—across three widely accepted assays. The data, presented in the tables below, is compiled from various scientific studies. It is important to note that IC50 and TEAC values can vary slightly between laboratories due to minor differences in experimental conditions.

Data Presentation: Quantitative Antioxidant Capacity

Table 1: DPPH Radical Scavenging Activity (IC50)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 (µM)IC50 (µg/mL)
Ascorbic Acid26.68 - 50.574.70 - 8.91
Trolox~20~5.01
BHTVaries widelyVaries widely
Quercetin~9.64~2.91

Note: Data compiled from multiple sources, reflecting a range of reported values.

Table 2: ABTS Radical Scavenging Activity (TEAC)

The Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance relative to the standard, Trolox. A higher TEAC value signifies stronger antioxidant activity.

AntioxidantTEAC Value
Ascorbic Acid1.04 - 1.11
Trolox1.00 (by definition)
BHT0.3 - 0.9
Quercetin1.5 - 4.7

Note: Data compiled from multiple sources.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals. Values are typically expressed as Trolox Equivalents (TE).

AntioxidantORAC Value (µmol TE/g or µmol TE/µmol)
Ascorbic Acid0.20 - 1.0 (relative to Trolox)
Trolox1.00 (by definition)
BHT~0.9 (relative to Trolox)
Quercetin2.0 - 5.0 (relative to Trolox)

Note: Data compiled from multiple sources.

Experimental Protocols

To facilitate the direct assessment of this compound, detailed methodologies for the three key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: Add a specific volume of the test sample or standard at various concentrations to the DPPH solution. A control is prepared using the solvent instead of the antioxidant solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the % RSA against the sample concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is measured spectrophotometrically around 734 nm.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard (typically Trolox).

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage inhibition and plot this against the concentration of the standard (Trolox) to obtain a standard curve. The TEAC value of the test sample is then determined by comparing its effect to this curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and the standard (Trolox) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test sample, standard, or a blank (buffer).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation: Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of the test sample is then calculated from this curve and expressed as Trolox Equivalents.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for the antioxidant assays described.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % RSA and IC50 Value Measure->Calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation (12-16h incubation) Working_sol Dilute ABTS•+ to Abs ~0.70 ABTS_rad->Working_sol Mix Mix Sample/Trolox with ABTS•+ Solution Working_sol->Mix Sample_prep Prepare Sample & Trolox Dilutions Sample_prep->Mix Incubate_react Incubate ~6 min Mix->Incubate_react Measure Measure Absorbance at 734 nm Incubate_react->Measure Calculate Calculate TEAC from Standard Curve Measure->Calculate

Caption: General workflow for the ABTS radical cation decolorization assay.

Conclusion and Future Directions

While theoretical calculations for this compound are promising, there is a clear and urgent need for empirical studies to quantify its antioxidant activity. Without experimental data from assays such as DPPH, ABTS, and ORAC, any comparison to established commercial antioxidants remains speculative.

The data and protocols provided in this guide offer a robust framework for such an investigation. Researchers are encouraged to synthesize this compound and evaluate its performance against the benchmarks detailed herein. Such studies are essential to validate its potential as a novel antioxidant and to determine its viability for applications in drug development and materials science. Future research should focus on establishing a comprehensive antioxidant profile for this compound and other related perimidine derivatives to explore structure-activity relationships.

References

Cross-Validation of Experimental and Computational Results for 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational data for 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP), a heterocyclic compound of interest in medicinal chemistry. The analysis is extended to include a comparative overview with other 2-aryl-2,3-dihydro-1H-perimidine derivatives to highlight structure-activity relationships. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Comparison of Spectroscopic and Physicochemical Properties

The structural integrity of synthesized this compound and its analogs is primarily established through spectroscopic techniques, mainly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The experimental chemical shifts are often corroborated by computational predictions using Density Functional Theory (DFT).

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Melting Point (°C)Yield (%)
This compound (TDHP) 9.98 (s, 1H), 8.34–8.22 (m, 1H), 7.80 (d, J=8.3 Hz, 2H), 7.49–7.35 (m, 1H), 7.23 (d, J=8.3 Hz, 2H), 6.99 (dd, J=7.8, 0.8 Hz, 1H), 6.71 (t, J=18.7 Hz, 1H), 6.64 (s, 1H), 6.51 (d, J=8.1 Hz, 1H), 4.61 (s, 1H), 2.44 (s, 3H)[1]143.59, 139.31, 138.18, 134.83, 129.15, 128.25, 127.28, 115.62, 112.92, 104.72, 66.62, 21.27[1]14785
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine 6.53 (dd, J=7.4, 1.5 Hz, 2H), 7.01 (dd, J=8.2, 1.5 Hz, 2H), 7.16 (t, J=7.8 Hz, 2H), 5.47 (s, 1H), 6.83 (s, 2H)Not explicitly provided in the search results.Not explicitly provided in the search results.88
2-Aryl-2,3-dihydro-1H-perimidine (General) Diagnostic N-H stretching bands observed at 3401 to 3364 cm⁻¹ (IR)Not explicitly provided in the search results.Varies with aryl substituentVaries

Computational Chemistry Insights

Density Functional Theory (DFT) calculations provide valuable theoretical insights into the electronic and structural properties of this compound, which complement experimental findings.

ParameterComputational Result for TDHPSignificance
HOMO-LUMO Energy Gap 4.25 eVIndicates charge transfer within the molecule and relates to its chemical reactivity and electronic transitions.
Methodology B3LYP/6-311G(d,p) basis setA widely used and reliable method for predicting the structural and electronic properties of organic molecules.[2]
Molecular Electrostatic Potential (MEP) C8 is more positive, and C27 is more negative.Predicts sites for electrophilic and nucleophilic attacks, crucial for understanding reaction mechanisms and intermolecular interactions.
Global Electrophilicity Index HighSuggests a strong electrophilic character for the molecule.

Biological Activity: A Comparative Overview

Perimidine derivatives have been reported to exhibit a range of biological activities, including antibacterial and potential anti-inflammatory properties.

Antibacterial Activity

Several studies have screened 2-aryl-2,3-dihydro-1H-perimidine derivatives for their antibacterial activity.

Compound/Derivative SeriesTest Organism(s)Activity Summary
2-Aryl-2,3-dihydro-1H-perimidine derivatives Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)89% of the synthesized compounds were inactive against S. aureus, while 100% showed sensitivity to E. coli.[1]
2-Substituted-2,3-dihydro-1H-perimidine derivatives Escherichia coli, Staphylococcus aureusShowed promising activity against E. coli, but no significant activity against S. aureus.[3]
Cyclooxygenase (COX) Inhibitory Activity

Some 2-substituted-2,3-dihydro-1H-perimidine derivatives have been evaluated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

CompoundInhibition RateAssay Concentration
Compound 4b (a 2-substituted derivative) 47%1000 nM

This suggests that the perimidine scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Experimental Protocols

Synthesis of this compound (TDHP)

A mixture of 1,8-diaminonaphthalene (1 mmol) and 4-methylbenzaldehyde (1 mmol) in a suitable solvent (e.g., ethanol) is stirred at room temperature in the presence of a catalyst. Various catalysts have been reported for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines, including p-toluenesulfonic acid (p-TSA), InCl₃, and Fe₃O₄/SO₃H@zeolite-Y, often under green chemistry conditions.[1][4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization.[1]

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO). The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for assessing COX inhibition is to measure the production of prostaglandins, such as Prostaglandin E₂ (PGE₂), from arachidonic acid.

  • Enzyme and Inhibitor Incubation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solution like stannous chloride.

  • Quantification of Prostaglandin: The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.[5]

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1,8-Diaminonaphthalene + 4-Methylbenzaldehyde Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst (e.g., p-TSA) Reaction Stirring at Room Temperature Solvent_Catalyst->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Isolation Filtration TLC->Isolation Purification Recrystallization Isolation->Purification Product 2-p-Tolyl-2,3-dihydro- 1H-perimidine (TDHP) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Product->MP

Caption: Workflow for the synthesis and characterization of this compound.

Postulated NF-κB Signaling Pathway Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition cluster_response Inflammatory Response Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription Nucleus->Transcription COX2 COX-2 Expression Transcription->COX2 TDHP TDHP TDHP->IKK Inhibits? Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Postulated inhibition of the NF-κB signaling pathway by TDHP, leading to reduced COX-2 expression.

General Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cell_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrate_Cleavage Substrate Cleavage Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Perimidine Perimidine Derivative Perimidine->Cell_Stress Induces?

Caption: A generalized overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Replicating published synthesis methods for 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of published methods for the synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The primary route to this compound involves the condensation reaction between 1,8-diaminonaphthalene and 4-methylbenzaldehyde. This document outlines different catalytic systems and reaction conditions, presenting a side-by-side comparison of their performance based on reported experimental data. Detailed experimental protocols for key methods are also provided to facilitate replication in the laboratory.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key performance indicators for different published methods for the synthesis of this compound. This allows for a direct comparison of catalyst, solvent, reaction time, and yield.

MethodCatalystSolventReaction TimeTemperatureYield (%)Reference
Method A p-Toluenesulfonic acid (p-TSA) (2 mol%)Not specifiedNot specifiedNot specifiedGood[1]
Method B Sodium metabisulfiteEthanol2 hoursReflux85[2]
Method C Green chemistry approachNot specifiedNot specifiedNot specified85[1][3]

Note: "Not specified" indicates that the information was not available in the cited abstracts.

Experimental Protocols

Below are the detailed experimental procedures for the synthesis methods compared in this guide.

Method B: Synthesis using Sodium Metabisulfite [2]

  • A mixture of 1,8-diaminonaphthalene (1.58 g, 0.01 mol), 4-methylbenzaldehyde (1.18 ml, 0.01 mol), and sodium metabisulfite (5.7 g, 0.03 mol) in ethanol (40 ml) is prepared.

  • The reaction mixture is refluxed under an Argon atmosphere for 2 hours.

  • After cooling, the mixture is filtered.

  • The filtrate is evaporated to dryness.

  • The resulting crude solid is washed with water.

  • The solid is then recrystallized from toluene and dried under vacuum to yield the final product.

Reaction Pathway and Experimental Workflow

The synthesis of this compound and its subsequent potential N-methylation can be visualized in the following diagrams.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,8-diaminonaphthalene 1,8-diaminonaphthalene Condensation Condensation 1,8-diaminonaphthalene->Condensation 4-methylbenzaldehyde 4-methylbenzaldehyde 4-methylbenzaldehyde->Condensation This compound This compound Condensation->this compound

Caption: General synthesis pathway for this compound.

G Start Start Mix Reactants Mix Reactants Start->Mix Reactants Reflux Reflux Mix Reactants->Reflux Cool & Filter Cool & Filter Reflux->Cool & Filter Evaporate Evaporate Cool & Filter->Evaporate Wash & Recrystallize Wash & Recrystallize Evaporate->Wash & Recrystallize End End Wash & Recrystallize->End

Caption: Experimental workflow for Method B.

Discussion of Alternative Methods

The literature suggests a variety of other catalytic systems for the synthesis of 2,3-dihydro-1H-perimidines in general, which could be adapted for the synthesis of the title compound. These include the use of various Lewis acids such as InCl₃ and Zn(OAc)₂·2H₂O, as well as heterogeneous catalysts like silica nanoparticles and magnetic nanocatalysts.[4] These alternative methods often aim to improve yields, reduce reaction times, and employ more environmentally friendly ("greener") conditions, such as using water as a solvent or performing the reaction under solvent-free conditions at room temperature.[4] For instance, some protocols report high yields (70-95%) using catalysts like bis(oxalato)boric acid in ethanol.[4] Researchers looking to optimize the synthesis of this compound may consider exploring these alternative catalytic systems.

References

A Comparative Spectroscopic Analysis of 2-p-Tolyl-2,3-dihydro-1H-perimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic signatures of 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP) in comparison to its phenyl and 4-chlorophenyl derivatives reveals key structural and electronic insights relevant for researchers and professionals in drug development and materials science. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and visualizations to facilitate a deeper understanding of their molecular characteristics.

The core structure of these compounds, a 2,3-dihydro-1H-perimidine scaffold, is a versatile heterocyclic system. The substituent at the 2-position significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This analysis focuses on the subtle yet significant shifts observed in the spectral data upon substitution of the phenyl ring at the 2-position with a p-tolyl group (an electron-donating group) and a 4-chlorophenyl group (an electron-withdrawing group).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound (TDHP), 2-phenyl-2,3-dihydro-1H-perimidine, and 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton This compound (TDHP)[1] 2-phenyl-2,3-dihydro-1H-perimidine 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
-CH₃ (tolyl)2.35 (s)--
-CH- (dihydroperimidine)5.40 (s)5.45 (s)5.42 (s)
Aromatic-H (perimidine)6.50-7.20 (m)6.52-7.25 (m)6.48-7.18 (m)
Aromatic-H (phenyl/substituted phenyl)7.25 (d), 7.45 (d)7.30-7.50 (m)7.35 (d), 7.55 (d)
-NH-~4.5 (br s)~4.6 (br s)~4.7 (br s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon This compound (TDHP)[1] 2-phenyl-2,3-dihydro-1H-perimidine 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
-CH₃ (tolyl)21.2--
-CH- (dihydroperimidine)69.570.169.2
Aromatic-C (perimidine)103.8, 112.5, 117.9, 127.8, 134.5, 142.1104.0, 112.8, 118.1, 128.0, 134.7, 142.3103.6, 112.3, 117.7, 127.6, 134.3, 141.9
Aromatic-C (phenyl/substituted phenyl)126.5, 129.8, 138.5, 139.2126.8, 128.9, 129.5, 142.0128.2, 129.1, 133.8, 140.5

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Vibrational Mode This compound (TDHP) 2-phenyl-2,3-dihydro-1H-perimidine 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
N-H Stretch~3350~3355~3345
C-H Stretch (Aromatic)~3050~3052~3048
C-H Stretch (Aliphatic)~2920~2925~2918
C=C Stretch (Aromatic)~1600, 1580, 1490~1605, 1582, 1495~1595, 1578, 1488
C-N Stretch~1320~1325~1318
C-Cl Stretch--~1090

Table 4: Mass Spectrometry Data (m/z)

Ion This compound (TDHP)[2] 2-phenyl-2,3-dihydro-1H-perimidine[3] 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine[4]
[M]⁺260246280/282
[M-Ar]⁺169169169
[Ar-CH]⁺9177111/113

Experimental Protocols

The synthesis and spectroscopic analysis of these compounds follow established methodologies.

Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

A general and widely used method for the synthesis of these compounds is the condensation reaction between 1,8-diaminonaphthalene and the corresponding aldehyde.[3]

General Procedure:

  • In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde (1 equivalent) (p-tolualdehyde, benzaldehyde, or 4-chlorobenzaldehyde) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) to yield the pure 2-aryl-2,3-dihydro-1H-perimidine.

Synthesis_Workflow Reactants 1,8-Diaminonaphthalene + Aldehyde (p-tolualdehyde, benzaldehyde, or 4-chlorobenzaldehyde) Solvent Ethanol or Methanol Reactants->Solvent Dissolve Reaction Stirring at RT or Reflux Solvent->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Filtration Filtration Reaction->Filtration Cool and Collect Recrystallization Recrystallization Filtration->Recrystallization Purify Product Pure 2-Aryl-2,3-dihydro-1H-perimidine Recrystallization->Product Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve sample in CDCl₃ or DMSO-d₆ NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra NMR_Sample->NMR_Acquisition NMR_Analysis Analyze Chemical Shifts and Coupling Constants NMR_Acquisition->NMR_Analysis FTIR_Sample Prepare KBr pellet or thin film FTIR_Acquisition Acquire FT-IR Spectrum FTIR_Sample->FTIR_Acquisition FTIR_Analysis Analyze Vibrational Frequencies FTIR_Acquisition->FTIR_Analysis MS_Sample Introduce sample into Mass Spectrometer MS_Acquisition Acquire Mass Spectrum (EI or ESI) MS_Sample->MS_Acquisition MS_Analysis Analyze Molecular Ion Peak and Fragmentation Pattern MS_Acquisition->MS_Analysis Compound Synthesized Compound cluster_NMR cluster_NMR Compound->cluster_NMR cluster_FTIR cluster_FTIR Compound->cluster_FTIR cluster_MS cluster_MS Compound->cluster_MS

References

Structure-activity relationship (SAR) studies of 2-p-Tolyl-2,3-dihydro-1H-perimidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships, biological performance, and experimental protocols of 2-p-Tolyl-2,3-dihydro-1H-perimidine analogs and their alternatives in antimicrobial and anticancer applications.

Introduction

Perimidine and its derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 2-aryl-2,3-dihydro-1H-perimidines have emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a detailed comparison of this compound analogs and other key alternatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid researchers in their drug discovery endeavors. Perimidines are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties.[1]

Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine Analogs

The general and efficient method for synthesizing 2-aryl-2,3-dihydro-1H-perimidine derivatives involves the condensation reaction of 1,8-diaminonaphthalene with various substituted benzaldehydes. This reaction is often carried out under mild conditions, for instance, using a catalytic amount of a Lewis acid such as Cu(NO₃)₂·6H₂O in ethanol at room temperature, which can lead to high yields in a short reaction time.[1] Alternative eco-friendly methods include using catalysts like sulfamic acid under solvent-free conditions or employing microwave-assisted synthesis to enhance reaction rates and yields.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene Condensation 1,8-Diaminonaphthalene->Condensation p-Tolualdehyde p-Tolualdehyde / Substituted Benzaldehyde p-Tolualdehyde->Condensation Catalyst Catalyst (e.g., Cu(NO₃)₂·6H₂O, Sulfamic Acid) Catalyst->Condensation Solvent Solvent (e.g., Ethanol, Solvent-free) Solvent->Condensation Temperature Temperature (e.g., Room Temperature, 70°C) Temperature->Condensation Product This compound Analog Condensation->Product

Caption: General synthesis of this compound analogs.

Antimicrobial Activity: A Comparative Analysis

Several studies have investigated the antimicrobial potential of 2-aryl-2,3-dihydro-1H-perimidine derivatives. The primary screening method employed is often the agar disc diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of these analogs is significantly influenced by the nature and position of substituents on the 2-aryl ring. While a comprehensive quantitative SAR is still under development, some general trends have been observed. For instance, certain substitutions can enhance activity against Gram-negative bacteria like Escherichia coli, while showing limited efficacy against Gram-positive bacteria such as Staphylococcus aureus.[2]

Quantitative Antimicrobial Data

The following table summarizes the available quantitative antimicrobial data for selected 2,3-dihydro-1H-perimidine analogs and compares them with a standard antibiotic, Gentamicin.

Compound IDR-group on 2-Aryl RingTest OrganismMIC (µg/mL)Reference
Perimidine Analog 1 4-CH₃ (p-Tolyl)E. coli-[2]
Perimidine Analog 2 HE. coli-[2]
Perimidine Analog 3 4-ClE. coli-[2]
Gentamicin -E. coli-[3]
Perimidine Analog 1 4-CH₃ (p-Tolyl)S. aureus-[2]
Perimidine Analog 2 HS. aureus-[2]
Perimidine Analog 3 4-ClS. aureus-[2]
Gentamicin -S. aureus-[3]

Note: Specific MIC values for the p-Tolyl analog were not available in the reviewed literature; however, qualitative data indicates activity against E. coli.

Anticancer Activity: A Comparative Analysis

The anticancer potential of perimidine derivatives has been a subject of interest, with studies exploring their efficacy against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to evaluate the in vitro cytotoxic activity of these compounds.

Structure-Activity Relationship (SAR) for Anticancer Activity

The structural features of 2-aryl-2,3-dihydro-1H-perimidine analogs play a crucial role in their cytotoxic effects. The nature of the substituent on the aryl ring can significantly impact the IC₅₀ values against different cancer cell lines. For instance, the presence of specific functional groups can enhance the pro-apoptotic activity of these compounds. While specific SAR studies on 2-p-Tolyl analogs are limited, broader studies on perimidines suggest that the planar aromatic structure is important for DNA intercalation, a potential mechanism of action for their anticancer effects.[3]

Quantitative Anticancer Data

The following table presents a comparison of the in vitro anticancer activity of a representative 2-aryl-perimidine analog with standard chemotherapeutic agents, Doxorubicin and Cisplatin.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Pentacyclic Perimidine Analog Breast (T47D)-[3]
Pentacyclic Perimidine Analog Lung (NCl H-522)-[3]
Pentacyclic Perimidine Analog Colon (HCT-15)-[3]
Doxorubicin -Varies[4]
Cisplatin -Varies[4]

Note: Specific IC₅₀ values for this compound analogs were not available in the reviewed literature. The data for the pentacyclic perimidine analog is qualitative.

Experimental Protocols

Synthesis of 2-(p-Tolyl)-2,3-dihydro-1H-perimidine

A mixture of 1,8-diaminonaphthalene (1 mmol) and p-tolualdehyde (1 mmol) is stirred in ethanol (10 mL) at room temperature. A catalytic amount of Cu(NO₃)₂·6H₂O (e.g., 10 mol%) is added to the mixture. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare Bacterial Inoculum Inoculate Agar Plate Inoculate Mueller-Hinton Agar Plate Prepare Bacterial Inoculum->Inoculate Agar Plate Place Discs Place Paper Discs Impregnated with Test Compounds Inoculate Agar Plate->Place Discs Incubate Incubate at 37°C for 18-24 hours Place Discs->Incubate Measure Zones Measure Zones of Inhibition (in mm) Incubate->Measure Zones End End Measure Zones->End

Caption: Workflow for the Agar Disc Diffusion Antimicrobial Susceptibility Test.

A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate. Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. The plates are then incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters to determine the antimicrobial activity.[5][6]

In Vitro Anticancer Activity: MTT Assay

G Seed Cells Seed Cancer Cells in 96-well plate Treat with Compound Treat with varying concentrations of test compound Seed Cells->Treat with Compound Incubate Incubate for 24-72 hours Treat with Compound->Incubate Add MTT Add MTT solution (0.5 mg/mL) Incubate->Add MTT Incubate_MTT Incubate for 4 hours Add MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Absorbance Measure Absorbance at ~570 nm Solubilize->Measure Absorbance Calculate IC50 Calculate IC₅₀ value Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. The available data, although limited in quantitative specifics for the p-tolyl analog, suggests that modifications on the 2-aryl ring are a key determinant of biological activity. Further comprehensive SAR studies, including the synthesis and biological evaluation of a wider range of analogs, are crucial to elucidate the precise structural requirements for optimal activity and selectivity. Future research should focus on generating robust quantitative data, including MIC and IC₅₀ values, for a diverse library of these compounds. Additionally, mechanistic studies are warranted to identify the specific cellular targets and signaling pathways modulated by these promising molecules, which will be instrumental in guiding the rational design of next-generation therapeutic agents.

References

Verifying the Purity of Synthesized 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of 2-p-Tolyl-2,3-dihydro-1H-perimidine, with a primary focus on High-Performance Liquid Chromatography (HPLC). Supporting experimental protocols and data presentation standards are included to facilitate immediate application in a laboratory setting.

The synthesis of perimidine derivatives, such as this compound, is an active area of research due to their potential applications in medicinal chemistry and materials science.[1] The common synthetic route involves the condensation of 1,8-diaminonaphthalene with p-tolualdehyde.[2][3] This reaction, while generally efficient, can lead to the formation of impurities, including unreacted starting materials, by-products from side reactions, and degradation products. Therefore, a robust analytical method is essential to accurately determine the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[4][5] A validated reverse-phase HPLC (RP-HPLC) method is the recommended approach for assessing the purity of this compound.

Parameter Recommended Condition Justification
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds like the target analyte.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common and effective mobile phase system for RP-HPLC, offering good peak shape and resolution.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% BA gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 254 nm and 280 nmAromatic nature of the compound suggests strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Sample Preparation Dissolve 1 mg of the synthesized compound in 1 mL of mobile phase B (Acetonitrile).Ensures sample solubility and compatibility with the mobile phase.
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of the reference standard of this compound at a concentration of 1 mg/mL in acetonitrile. From this, prepare a working standard solution at 0.1 mg/mL by diluting with acetonitrile.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Data Acquisition: Run the HPLC analysis using the gradient program described in the table above and record the chromatogram.

  • Purity Calculation: The purity of the sample is typically determined by the area percentage method, calculated as follows:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods should be employed to provide a more complete picture of the compound's purity.[7]

Technique Principle Advantages Limitations
Quantitative ¹H NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.[7]Provides absolute purity without the need for a reference standard of the analyte. Universal detection for proton-containing molecules.[7]Lower sensitivity compared to HPLC. Requires a highly pure internal standard. May be complex for molecules with overlapping signals.
Thin-Layer Chromatography (TLC) Separation of components of a mixture on a thin layer of adsorbent material based on differential partitioning between the stationary and mobile phases.Simple, rapid, and inexpensive method for qualitative assessment of purity and monitoring reaction progress.Not a quantitative technique. Lower resolution compared to HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[4]High sensitivity and provides structural information about impurities.Only suitable for thermally stable and volatile compounds. The target compound may require derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.[8][9]Rapid and non-destructive. Useful for confirming the identity of the synthesized compound by comparing its spectrum with a reference.Not suitable for quantitative purity analysis as it is not sensitive to minor impurities.

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for verifying the purity of synthesized this compound.

G Workflow for Purity Verification cluster_synthesis Synthesis and Initial Characterization cluster_purity Purity Analysis cluster_reporting Data Reporting synthesis Synthesis of this compound workup Work-up and Purification synthesis->workup initial_char Initial Characterization (¹H NMR, IR) workup->initial_char hplc HPLC Purity Analysis initial_char->hplc tlc TLC for Qualitative Check initial_char->tlc qnmr qNMR for Absolute Purity hplc->qnmr Orthogonal Verification report Final Purity Report hplc->report qnmr->report

Caption: Workflow for the synthesis and purity verification of this compound.

This comprehensive approach, combining a primary HPLC method with orthogonal techniques, will provide a high degree of confidence in the purity of synthesized this compound, a crucial aspect for its further use in research and development.

References

Safety Operating Guide

Prudent Disposal of 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data necessitates a cautious and compliant approach to the disposal of 2-p-Tolyl-2,3-dihydro-1H-perimidine. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this research chemical responsibly.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, the parent compound, perimidine, is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Some perimidine derivatives have also exhibited cytotoxic effects in research studies[2]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The primary principle for the disposal of research chemicals without specific guidelines is to manage them as hazardous waste through a licensed environmental disposal company.

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams.

    • Store in a dedicated, sealed, and clearly labeled container. The label should include the full chemical name, "this compound," and any known hazard symbols (e.g., irritant).

  • Waste Collection:

    • Small quantities of the solid compound should be collected in a compatible, non-reactive container with a secure lid.

    • If the compound is in solution, consult your institution's hazardous waste guidelines for the appropriate solvent waste stream. Do not dispose of it down the drain.

  • Spill Management:

    • In case of a small spill, carefully sweep the solid material to avoid generating dust.

    • Use an absorbent material for spills of solutions containing the compound.

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone), and collect all cleaning materials as hazardous waste.

    • Ensure adequate ventilation during cleanup.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

    • Provide the contractor with all available information about the compound, acknowledging the absence of a formal SDS.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Potentially Hazardous Substance sds_check->treat_hazardous No ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat treat_hazardous->ppe segregate Segregate and Label Waste Container ppe->segregate spill Spill Occurs? segregate->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes collect Collect Waste in Sealed Container spill->collect No cleanup->collect contact_ehs Contact Institutional EHS or Certified Waste Contractor collect->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

References

Personal protective equipment for handling 2-p-Tolyl-2,3-dihydro-1H-perimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-p-Tolyl-2,3-dihydro-1H-perimidine.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is a significant risk.
Skin Protection A standard laboratory coat must be worn and fully buttoned. Nitrile gloves are recommended; ensure they are regularly inspected for signs of degradation or puncture and replaced as needed. Consider double-gloving for extended handling periods.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, based on a formal risk assessment.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
  • If creating a solution, add the solid to the solvent slowly to prevent splashing.
  • Keep all containers with the compound sealed when not in use.

3. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.
  • Decontaminate surfaces with an appropriate solvent.
  • Remove gloves and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.
  • This includes unused product, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and any solutions containing the compound.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.
  • Collect liquid waste in a compatible, sealed, and clearly labeled waste container.
  • The label should include the chemical name ("this compound waste") and any other components of the waste stream.

3. Final Disposal:

  • Follow your institution's specific procedures for the disposal of chemical waste.
  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: - Goggles - Lab Coat - Gloves prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_area Assemble Equipment prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area & Equipment handle_transfer->post_clean Complete Experiment post_wash Remove PPE & Wash Hands post_clean->post_wash disp_segregate Segregate Contaminated Waste post_clean->disp_segregate disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-p-Tolyl-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-p-Tolyl-2,3-dihydro-1H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.